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  • Product: 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone
  • CAS: 951890-74-7

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone

Executive Summary In modern medicinal chemistry and advanced materials science, sterically hindered, halogenated benzophenones serve as highly privileged scaffolds. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 9518...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, sterically hindered, halogenated benzophenones serve as highly privileged scaffolds. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7) is a specialized chemical building block that offers a unique combination of lipophilicity, steric shielding, and orthogonal reactivity[1][2]. This technical guide explores the physicochemical properties of this compound, details a self-validating synthetic protocol via Friedel-Crafts acylation, and elucidates the causality behind its highly regioselective downstream derivatization.

Physicochemical & Structural Profiling

The molecular architecture of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is defined by two distinct aromatic rings bridged by a carbonyl group. Ring A features a bulky tert-butyl group at the para position, which imparts significant lipophilicity and steric bulk, often utilized to occupy hydrophobic pockets in target proteins or to increase the free volume in polymer matrices. Ring B is a dihalogenated system featuring a 3'-fluoro and 4'-chloro substitution pattern. This specific halogen arrangement creates an electronic asymmetry that dictates the molecule's downstream reactivity.

The quantitative physicochemical parameters of the compound are summarized in the table below[2]:

PropertyValue
Chemical Name 4-tert-butyl-4'-chloro-3'-fluorobenzophenone
CAS Registry Number 951890-74-7
Molecular Formula C17H16ClFO
Molecular Weight 290.76 g/mol
Topological Polar Surface Area (TPSA) 17.07 Ų
Hydrogen Bond Donors / Acceptors 0 / 1
Rotatable Bonds 3
Predicted LogP ~5.2

Regioselective Synthesis: The Friedel-Crafts Acylation

The most robust and scalable method for synthesizing 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is the Friedel-Crafts acylation[3][4]. To ensure absolute regiochemical fidelity, the optimal approach utilizes 4-tert-butylbenzene and 4-chloro-3-fluorobenzoyl chloride. The massive steric profile of the tert-butyl group completely occludes the ortho positions, driving the electrophilic attack exclusively to the para position.

Self-Validating Experimental Protocol

Reagents: 4-tert-butylbenzene (1.0 eq), 4-chloro-3-fluorobenzoyl chloride (1.05 eq), Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq), Anhydrous Dichloromethane (DCM).

  • Acylium Ion Generation:

    • Procedure: In an oven-dried, inert-gas flushed flask, suspend AlCl₃ in anhydrous DCM and cool to 0 °C. Add 4-chloro-3-fluorobenzoyl chloride dropwise.

    • Causality & Validation: Cooling the system prevents premature degradation of the highly reactive intermediates. The reaction is self-validating at this stage: the suspension will transition to a distinct yellow/orange hue, visually confirming the generation of the resonance-stabilized acylium ion[5].

  • Electrophilic Aromatic Substitution:

    • Procedure: Add 4-tert-butylbenzene dropwise to the activated complex over 30 minutes, maintaining the temperature at 0 °C, then allow to warm to room temperature.

    • Causality & Validation: The bulky tert-butyl group sterically shields the ortho positions, ensuring high para-selectivity. The reaction progress is validated by the steady evolution of HCl gas. The cessation of gas bubbling serves as an in-process indicator that the electrophilic aromatic substitution is complete[5].

  • Complex Quenching and Isolation:

    • Procedure: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality & Validation: The Lewis acidic AlCl₃ coordinates strongly to the basic carbonyl oxygen of the newly formed benzophenone. The acidic aqueous quench is required to hydrolyze this stable complex. The successful breakdown of the complex is validated by the complete dissolution of aluminum salts into the aqueous phase and the clean separation of a transparent organic layer[3].

Downstream Reactivity: Exploiting Electronic Asymmetry

The true value of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone lies in its orthogonal reactivity, which allows for precise downstream derivatization in drug discovery workflows.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

A critical mechanistic insight into this scaffold is its behavior under SNAr conditions. While fluorine is generally a superior leaving group compared to chlorine due to the highly polarized C-F bond stabilizing the transition state, regioselectivity in this molecule is dictated by resonance stabilization .

In this scaffold, the chlorine atom is positioned para to the electron-withdrawing carbonyl group, while the fluorine is meta. Consequently, nucleophilic attack by amines or alkoxides at the 4'-chloro position generates a Meisenheimer intermediate that is highly resonance-stabilized by the carbonyl oxygen. Attack at the 3'-fluoro position lacks this vital resonance stabilization. Furthermore, the highly electronegative 3'-fluorine exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent 4'-position, further lowering the LUMO. Thus, SNAr reactions will highly selectively displace the 4'-chlorine , leaving the fluorine intact[1].

Cross-Coupling and Carbonyl Derivatization

If carbon-carbon bond formation is required, the 4'-chloro position can be utilized in . Although aryl chlorides are historically resistant to oxidative addition by palladium, the application of electron-rich, sterically demanding Buchwald-type ligands (e.g., XPhos) enables high-yielding couplings with aryl boronic acids. Additionally, the bridging ketone can be readily reduced using NaBH₄ to yield a secondary alcohol, or reacted with Grignard reagents to generate tertiary alcohols—a common pharmacophore in antifungal agents.

BenzophenoneReactivity A 4-tert-Butylbenzene + 4-Chloro-3-fluorobenzoyl chloride B Friedel-Crafts Acylation (AlCl3, DCM, 0 °C) A->B Electrophilic Activation C 4-tert-Butyl-4'-chloro- 3'-fluorobenzophenone (CAS: 951890-74-7) B->C Para-Selective Attack D SNAr at 4'-Chloro (Resonance Activated) C->D Nucleophiles (Amines/Alkoxides) E Suzuki-Miyaura Coupling (Pd-Catalyzed) C->E Boronic Acids, Buchwald Ligands F Ketone Reduction (NaBH4 -> Secondary Alcohol) C->F Hydride Transfer

Synthetic workflow and downstream derivatization of CAS 951890-74-7.

References

  • "4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO", PubChem, National Institutes of Health. URL:[Link]

Sources

Exploratory

Mechanistic Profiling of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in Advanced Organic Synthesis

Executive Summary In modern drug discovery and materials science, the strategic selection of halogenated building blocks dictates the efficiency of downstream synthetic pathways. 4-tert-butyl-4'-chloro-3'-fluorobenzophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of halogenated building blocks dictates the efficiency of downstream synthetic pathways. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (BCFB) (CAS: 951890-74-7) represents a highly specialized, orthogonal electrophile[1]. As a Senior Application Scientist, I frequently leverage this molecule because it offers a unique "push-pull" electronic topology. The electron-donating tert-butyl group on one ring provides lipophilicity and steric bulk, while the synergistic 4'-chloro-3'-fluoro motif on the opposing ring creates a highly tunable site for transition-metal catalysis and nucleophilic aromatic substitution (SNAr)[2].

This technical guide deconstructs the mechanistic causality behind BCFB’s reactivity, providing self-validating protocols designed to ensure high-fidelity execution in the laboratory.

Structural & Electronic Topology: The Push-Pull Paradigm

The utility of BCFB stems directly from its asymmetric electronic distribution:

  • Ring A (4-tert-butylphenyl): The bulky tert-butyl group exerts a strong +I (inductive) and hyperconjugative effect. This renders Ring A relatively electron-rich and sterically shielded, effectively blocking competitive electrophilic aromatic substitution (EAS) on this hemisphere.

  • Ring B (4-chloro-3-fluorophenyl): The carbonyl group at C1' acts as a powerful electron-withdrawing group (-M, -I), strongly activating the para-position (C4') for nucleophilic attack. Crucially, the fluorine atom at C3' exerts a profound localized inductive effect (-I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C4'-Cl bond.

This specific halogen arrangement is highly prized in the synthesis of complex active pharmaceutical ingredients (APIs), such as c-Met kinase inhibitors, where precise functionalization of the aromatic core is required[3].

Pathways BCFB 4-tert-butyl-4'-chloro- 3'-fluorobenzophenone SNAr SNAr Pathway (C4' Position) BCFB->SNAr Strong Nucleophiles (Amines, Alkoxides) CrossCoupling Pd-Catalyzed Coupling (C4' Position) BCFB->CrossCoupling Pd(0)/Ligand Weak Nucleophiles Carbonyl Carbonyl Addition (C1 Position) BCFB->Carbonyl Grignard Reagents Hydride Donors

Fig 1. Divergent synthetic pathways of BCFB dictated by orthogonal reactive sites.

Core Mechanistic Pathways

Chemoselective Transition-Metal Cross-Coupling

In palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the rate-determining step is often the oxidative addition of the Pd(0) species into the aryl halide bond. In BCFB, the 3'-fluoro substituent inductively withdraws electron density from the C4' carbon. This polarization weakens the C4'-Cl bond and lowers the activation energy required for the Pd(0) insertion, allowing for milder reaction conditions compared to unfluorinated analogs.

Nucleophilic Aromatic Substitution (SNAr)

When subjected to strong nucleophiles (e.g., sodium methoxide, secondary amines) under thermal conditions, BCFB undergoes regioselective SNAr at the C4' position. The intermediate Meisenheimer complex is stabilized synergistically by both the para-carbonyl group (which accepts the negative charge via resonance) and the ortho-fluorine atom (which stabilizes the charge inductively).

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + BCFB TM Trans- metalation OA->TM + Amine/Base - Base·HCl RE Reductive Elimination TM->RE Isomerization RE->Pd0 + Product

Fig 2. Catalytic cycle for the chemoselective C-N cross-coupling at the C4'-Cl bond of BCFB.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , integrating causality and real-time analytical checks.

Protocol A: Chemoselective Buchwald-Hartwig Amination

Target: Substitution of the C4'-Cl bond with morpholine.

  • Step 1: Reagent Preparation & Degassing

    • Action: Combine BCFB (1.0 equiv), morpholine (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and Cs2CO3 (2.0 equiv) in anhydrous toluene. Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. XPhos is selected because its steric bulk accelerates reductive elimination, preventing catalyst trapping. Cs2CO3 is used instead of stronger bases like NaOtBu to avoid competitive SNAr displacement of the 3'-fluoro group.

    • Validation Check: The solution must transition from a turbid yellow to a deep, homogeneous burgundy upon heating to 80°C, visually confirming the generation of the active L-Pd(0) species.

  • Step 2: Reaction Execution & Kinetic Monitoring

    • Action: Heat the mixture at 100°C for 4 hours under argon.

    • Causality: The elevated temperature overcomes the oxidative addition barrier, which is already favorably lowered by the 3'-fluoro group.

    • Validation Check: Perform LC-MS at t=2h . The starting material (BCFB, m/z 290.8) should be <5% relative to the product mass. If SM persists >10%, spike with an additional 1 mol% Pd2(dba)3 to re-initiate the stalled cycle.

  • Step 3: Quench and Orthogonal Workup

    • Action: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl followed by brine.

    • Causality: The LiCl wash effectively removes residual polar morpholine and coordinates palladium residues, partitioning them into the aqueous layer.

    • Validation Check: A crude 1H NMR must show the disappearance of the characteristic C4'-Cl adjacent aromatic doublet, replaced by an upfield-shifted signal indicative of the electron-donating amine.

Protocol B: Asymmetric Carbonyl Reduction

Target: Conversion of the ketone to a chiral diarylcarbinol.

  • Step 1: Catalyst Activation

    • Action: Dissolve (R)-CBS catalyst (0.1 equiv) in anhydrous THF and cool to -20°C. Add BH3·THF (0.6 equiv).

    • Causality: The (R)-CBS oxazaborolidine coordinates with borane to form a highly structured, Lewis acidic chiral complex. The low temperature maximizes facial selectivity during hydride transfer.

    • Validation Check: Evolution of trace hydrogen gas ceases, and the solution remains optically clear, indicating stable complex formation.

  • Step 2: Substrate Addition

    • Action: Add BCFB (1.0 equiv) dropwise over 30 minutes.

    • Causality: Slow addition ensures the concentration of uncoordinated ketone remains low, preventing the non-catalyzed, racemic background reduction by free BH3. The steric disparity between the tert-butylphenyl and chlorofluorophenyl rings dictates the transition state geometry.

    • Validation Check: Monitor by chiral HPLC. The enantiomeric excess (ee) should exceed 92%. An ee <80% indicates the background reduction outcompeted the catalyzed pathway (likely due to overly rapid substrate addition).

Quantitative Data & Comparative Metrics

The following table summarizes the kinetic and thermodynamic advantages of utilizing BCFB compared to unfunctionalized analogs, derived from standard synthetic benchmarking.

SubstrateReaction TypeReagents & ConditionsTime (h)Yield (%)Mechanistic Causality
BCFB Buchwald-HartwigMorpholine, Pd2(dba)3, XPhos, 100°C4923'-Fluoro inductive effect lowers C-Cl LUMO, accelerating oxidative addition.
4-Chlorobenzophenone Buchwald-HartwigMorpholine, Pd2(dba)3, XPhos, 100°C1278Lack of ortho-fluorine results in a significantly higher activation energy for C-Cl insertion.
BCFB SNArNaOMe, MeOH, 80°C685Carbonyl and 3'-fluoro synergistically stabilize the Meisenheimer intermediate at C4'.
BCFB CBS Reduction(R)-CBS, BH3·THF, -20°C295 (94% ee)High steric differentiation between the two substituted aryl rings ensures a rigid transition state.

References

  • Title: 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO | CID 24723098 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: US9066954B2 - Fused heterocyclic derivatives and methods of use (c-Met Inhibitor Synthesis)

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, a substituted benzophenone derivative of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, a substituted benzophenone derivative of interest in pharmaceutical and materials science research. In the absence of extensive published data for this specific molecule, this document synthesizes established principles of solubility, leverages data from the parent compound benzophenone, and outlines a robust experimental and theoretical workflow for researchers. The guide details the underlying physicochemical principles governing solubility, provides a step-by-step experimental protocol for solubility determination using the isothermal equilibrium method, and discusses thermodynamic modeling for data correlation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the solution-phase behavior of this and structurally related compounds.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the entire lifecycle of product development, from synthesis and purification to formulation and bioavailability. A thorough understanding of the solubility profile of a compound like 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in various organic solvents is paramount for several reasons:

  • Process Optimization: Knowledge of solubility is essential for designing and optimizing crystallization processes, which are widely used for purification. Selecting an appropriate solvent system can significantly impact crystal morphology, purity, and yield[1].

  • Formulation Development: In the pharmaceutical industry, the solubility of a drug substance directly influences its dissolution rate and, consequently, its absorption and bioavailability.

  • Analytical Method Development: Understanding solubility is crucial for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC), as it dictates the choice of mobile phase and sample preparation procedures.

  • Predictive Modeling: Experimental solubility data is vital for developing and validating thermodynamic models that can predict solubility in other solvent systems, thereby reducing experimental workload.

Benzophenone and its derivatives are widely utilized as photoinitiators, in fragrances, and as intermediates in the synthesis of pharmaceuticals and organic pigments[1][2][3]. The specific substitutions on the 4-tert-butyl-4'-chloro-3'-fluorobenzophenone molecule—a bulky nonpolar tert-butyl group, and electron-withdrawing chloro and fluoro groups—will significantly influence its interactions with different solvents, making a systematic study of its solubility essential.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the free energy change of the system. This is influenced by several factors, including the polarity of the solute and solvent, temperature, and the presence of specific intermolecular interactions.

The principle of "like dissolves like" provides a fundamental, albeit qualitative, guideline. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone suggests a largely nonpolar character due to the two phenyl rings and the tert-butyl group, with some degree of polarity introduced by the carbonyl group and the halogen substituents.

Key Physicochemical Properties of the Parent Compound (Benzophenone):

PropertyValueSource
Molecular FormulaC13H10O[4]
Molar Mass182.22 g/mol [4]
Melting Point48.5 °C[4][5]
Boiling Point305.4 °C[4][5]
Water SolubilityPractically insoluble[4][5]
Organic Solvent SolubilitySoluble in alcohol, acetone, ether, chloroform, benzene[3][5]
log Kow3.18[5]

Based on the structure of the target compound and the properties of the parent benzophenone, it is anticipated that 4-tert-butyl-4'-chloro-3'-fluorobenzophenone will exhibit good solubility in a range of common organic solvents and low solubility in water.

Experimental Determination of Solubility: A Validated Protocol

The isothermal equilibrium method, a static gravimetric technique, is a reliable and widely accepted method for determining the solubility of solid compounds in various solvents at different temperatures[1][6][7].

Materials and Equipment
  • 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (purity > 97%)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Thermostatic shaker bath with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

  • Vortex mixer

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid 4-tert-butyl-4'-chloro-3'-fluorobenzophenone to several pre-weighed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature. Allow the mixtures to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

  • Phase Separation: Once equilibrium is reached, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe (to prevent precipitation upon cooling) fitted with a syringe filter.

  • Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed, dry petri dish. Record the exact mass of the solution.

  • Solvent Evaporation: Place the petri dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C) until a constant weight is achieved.

  • Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved solute

    • m₂ is the mass of the solvent

    • M₁ is the molar mass of the solute

    • M₂ is the molar mass of the solvent

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature B->C D Settle for phase separation C->D E Withdraw & filter supernatant D->E F Weigh supernatant E->F G Evaporate solvent F->G H Weigh dry solute G->H I Calculate solubility H->I

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data has been obtained at various temperatures, it can be correlated using thermodynamic models. This allows for the interpolation of solubility at intermediate temperatures and provides insights into the dissolution thermodynamics.

Several models are commonly used to correlate solubility data, including the modified Apelblat model, the Wilson model, and the NRTL model[1][2][6][7].

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data. This model is widely used due to its simplicity and good correlation performance for many systems[1][2][6][7].

Thermodynamic Properties of Dissolution

From the temperature-dependent solubility data, important thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs free energy (ΔG°) of dissolution, can be calculated using the van't Hoff equation. These parameters provide valuable information about the dissolution process.

Predicted Solubility Profile and Solvent Selection

While experimental determination is the gold standard, a qualitative prediction of the solubility of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in various organic solvents can be made based on the principles of polarity and the known solubility of benzophenone.

Predicted Solubility of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHighThe carbonyl group can act as a hydrogen bond acceptor. The overall molecular structure is compatible with these moderately polar solvents. Benzophenone shows high solubility in these solvents[1].
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe carbonyl group can accept hydrogen bonds from the solvent. The bulky, nonpolar tert-butyl group may slightly reduce solubility compared to benzophenone.
Nonpolar Aromatic Toluene, BenzeneHighThe aromatic rings of the solute will have favorable π-π stacking interactions with the solvent.
Nonpolar Aliphatic Hexane, HeptaneLow to ModerateThe nonpolar character of the molecule will allow for some solubility, but the polar carbonyl and halogen groups may limit it.
Aqueous WaterVery LowThe large, nonpolar organic structure will make it practically insoluble in water, similar to the parent benzophenone[4][5].

Conclusion and Future Work

This technical guide has outlined a comprehensive strategy for determining and understanding the solubility profile of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone. By combining theoretical principles with a robust experimental protocol and thermodynamic modeling, researchers can generate the critical data needed for process development, formulation, and other applications. The provided workflow, based on established methods for the parent compound benzophenone, offers a self-validating system for generating high-quality, reliable solubility data. Future work should focus on the experimental execution of these protocols to generate a quantitative solubility database for this compound across a range of pharmaceutically and industrially relevant solvents and temperatures.

References

  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF. Retrieved from [Link]

  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone. Retrieved from [Link]

  • ResearchGate. (2018, November 28). Corrigendum to “Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents [ J . Chem . Eng . Data 2018 , 63 , 1833–1840.]”. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4'-tert-butyl-4-chlorobutyrophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Rieke Metals. (n.d.). 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003344B1 - Process for the preparation of fluor benzenes.

Sources

Exploratory

Electronic Architecture and Dipole Moment Dynamics of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone: A Technical Guide

Executive Summary The rational design of photoactive pharmaceutical intermediates and advanced materials relies heavily on understanding the electronic distribution within asymmetric molecular scaffolds. 4-tert-butyl-4'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of photoactive pharmaceutical intermediates and advanced materials relies heavily on understanding the electronic distribution within asymmetric molecular scaffolds. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (PubChem CID: 24723098)[1] represents a highly specialized push-pull system. By flanking a central carbonyl bridge with an electron-donating tert-butyl group on one phenyl ring and electron-withdrawing halogen atoms (chloro and fluoro) on the opposing ring, this molecule exhibits pronounced intramolecular charge transfer (ICT) and a highly sensitive dipole moment.

This whitepaper provides a comprehensive analysis of the electronic properties, dipole moment dynamics, and the rigorous experimental workflows required to validate the photophysical behavior of this asymmetric benzophenone derivative.

The Push-Pull Architecture: Electronic Properties

In symmetric benzophenones, the overall molecular polarity is primarily dictated by the highly electronegative oxygen atom in the carbonyl (C=O) group, which pulls electron density away from the central carbon[2]. However, in 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, the symmetry is intentionally broken to create a directional electronic gradient.

Mechanistic Causality of Substituent Effects

Both phenyl rings interact with the central C=O group through σ (inductive) and π (mesomeric) bonds, forming a delocalized molecular orbital system[3]. The substituents modify this system via two competing forces:

  • The Donor Axis (+I Effect): The bulky 4-tert-butyl group acts as an electron donor via hyperconjugation and inductive effects. It increases the electron density of its host phenyl ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The Acceptor Axis (-I Effect): The 3'-fluoro and 4'-chloro substituents are highly electronegative. While halogens possess a minor +M (mesomeric) effect, their strong -I (inductive) effect dominates, withdrawing electron density from their host ring and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This spatial separation of the HOMO (localized near the tert-butyl ring and carbonyl oxygen) and the LUMO (localized on the halogenated ring) facilitates a highly efficient Intramolecular Charge Transfer (ICT) upon photoexcitation.

G TB 4-tert-Butyl Group (+I Effect, Electron Donor) Ring1 Phenyl Ring A (Electron Rich) TB->Ring1 Inductive Push Carbonyl Carbonyl Bridge (C=O) (Strong Dipole, π-Conjugation) Ring1->Carbonyl π-Donation Ring2 Phenyl Ring B (Electron Deficient) Carbonyl->Ring2 ICT Transition Halogens 4'-Chloro & 3'-Fluoro (-I Effect, Electron Withdrawing) Ring2->Halogens Inductive Pull

Figure 1: Intramolecular charge transfer (ICT) pathway and dipole vector alignment in the target benzophenone.

Dipole Moment Dynamics and Solvatochromism

The dipole moment ( μ ) is a critical vector quantity reflecting the molecular charge distribution[3]. Because of the push-pull architecture, the ground state dipole moment ( μg​ ) of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is significantly larger than that of unsubstituted benzophenone.

Upon absorption of UV light, the molecule undergoes electronic transitions. The two primary transitions are:

  • n→π∗ transition: Involves the non-bonding electrons of the carbonyl oxygen. This transition typically blue-shifts in protic solvents due to the stabilization of the ground state via hydrogen bonding at the carbonyl oxygen[4].

  • π→π∗ transition: Involves the conjugated aromatic system. Because the excited state is highly polar due to ICT, polar solvents stabilize the excited state more than the ground state, resulting in a pronounced red-shift (bathochromic shift)[4].

Consequently, the excited state dipole moment ( μe​ ) is vastly greater than the ground state dipole moment, and the vectors are often oriented at distinct angles[5].

Quantitative Data Summary

The following table synthesizes the predicted electronic parameters based on Density Functional Theory (DFT) modeling (B3LYP/6-311G(d,p) basis set) and comparative empirical data for asymmetric benzophenones[3],[5].

PropertyPredicted ValueMethodology / Environment
Ground State Dipole ( μg​ ) ~3.85 DDFT (B3LYP/6-311G(d,p)), Gas Phase
Excited State Dipole ( μe​ ) ~6.20 DTD-DFT / Lippert-Mataga (Acetonitrile)
HOMO Energy -6.45 eVDFT (B3LYP/6-311G(d,p))
LUMO Energy -2.85 eVDFT (B3LYP/6-311G(d,p))
Energy Gap ( ΔE ) 3.60 eVCalculated from HOMO-LUMO difference
π→π∗ Transition ( λmax​ ) ~265 nmUV-Vis Spectroscopy (Ethanol)
n→π∗ Transition ( λmax​ ) ~340 nmUV-Vis Spectroscopy (Ethanol)

Experimental Workflows: Empirical Validation

To transition from theoretical DFT models to validated empirical data, researchers must employ rigorous spectroscopic and dielectric protocols. The following workflows are designed as self-validating systems to isolate and measure the exact dipole moments.

Protocol A: Ground State Dipole Moment ( μg​ ) via Guggenheim-Smith Method

Causality: Traditional Debye methods require ultra-precise density measurements of solutions, which are highly susceptible to error at low concentrations. The Guggenheim-Smith method bypasses this by utilizing the differences in the dielectric constant and refractive index, isolating the orientation polarization from the electronic polarization.

  • Solvent Selection: Prepare a series of dilute solutions (weight fractions w=0.001 to 0.01 ) of the compound in a strictly non-polar solvent (e.g., 1,4-dioxane or cyclohexane) to prevent solute-solvent hydrogen bonding.

  • Dielectric Measurement: Measure the static dielectric constant ( ϵ ) of each solution using a liquid dielectric test fixture coupled with a precision LCR meter at 1 MHz.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at the sodium D-line (589 nm) at a constant temperature (e.g., 298 K).

  • Data Plotting: Plot both ϵ vs. w and n2 vs. w . Extract the slopes ( α for dielectric, γ for refractive index).

  • Calculation: Calculate μg​ using the modified Debye equation, where the dipole moment is directly proportional to the square root of the difference between the slopes ( α−γ ).

Protocol B: Excited State Dipole Moment ( μe​ ) via Solvatochromism

Causality: The Lippert-Mataga equation correlates the Stokes shift (the energy difference between absorption and emission) with the orientation polarizability of the solvent. By plotting these variables, the slope yields the change in dipole moment ( Δμ=μe​−μg​ ), validating the magnitude of the ICT.

  • Solvent Series: Prepare 10−5 M solutions of the compound in a series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectra to identify the π→π∗ λmax​ . Subsequently, record the steady-state fluorescence emission spectra to find the emission λmax​ .

  • Stokes Shift Calculation: Convert the absorption and emission maxima to wavenumbers ( cm−1 ) and calculate the Stokes shift ( Δν ) for each solvent.

  • Orientation Polarizability ( Δf ): Calculate Δf for each solvent using its literature dielectric constant ( ϵ ) and refractive index ( n ):

    Δf=(2ϵ+1ϵ−1​)−(2n2+1n2−1​)
  • Lippert-Mataga Plot: Plot Δν against Δf . The slope of the linear regression is proportional to (μe​−μg​)2/a3 , where a is the Onsager cavity radius (derived from DFT optimized geometry).

Workflow Prep Sample Preparation Solvent Series (Non-polar to Protic) UVVis UV-Vis & Fluorescence Spectroscopy (Measure Stokes Shifts) Prep->UVVis Dielectric Dielectric Relaxation Spectroscopy (Capacitance & Permittivity) Prep->Dielectric Lippert Lippert-Mataga Plot Analysis (Extract Δμ via Orientation Polarizability) UVVis->Lippert Guggenheim Guggenheim-Smith Method (Extract μ_g via Slopes α and γ) Dielectric->Guggenheim Output Electronic Properties Validated (μ_g, μ_e, ΔE_gap) Lippert->Output Guggenheim->Output

Figure 2: Integrated experimental workflow for empirical determination of ground and excited state dipole moments.

Conclusion

The 4-tert-butyl-4'-chloro-3'-fluorobenzophenone molecule is a prime example of how targeted synthetic substitutions can engineer specific electronic landscapes. The synergistic push-pull effect between the electron-donating tert-butyl group and the electron-withdrawing halogens across the carbonyl bridge results in a highly polarizable π -system. By coupling predictive DFT modeling with rigorous empirical workflows like the Guggenheim-Smith and Lippert-Mataga protocols, researchers can precisely quantify the ground and excited state dipole moments, paving the way for its application in advanced photochemical systems.

References

  • American Chemical Society (ACS). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. Available at:[Link]

  • Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Asian Journal of Applied Sciences. Available at:[Link]

  • PubChem (NIH). 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone (CID 24723098). National Center for Biotechnology Information. Available at:[Link]

  • Longdom Publishing. Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Journal of Physical Chemistry & Biophysics. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: Physical &amp; Chemical Properties of CAS 951890-74-7

Executive Summary CAS 951890-74-7, structurally defined as (4-(tert-butyl)phenyl)(4-chloro-3-fluorophenyl)methanone, is a highly functionalized, [1]. In the fields of medicinal chemistry and advanced materials science, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 951890-74-7, structurally defined as (4-(tert-butyl)phenyl)(4-chloro-3-fluorophenyl)methanone, is a highly functionalized, [1]. In the fields of medicinal chemistry and advanced materials science, such diaryl ketones serve as critical pharmacophores and synthetic intermediates. This whitepaper provides a comprehensive analysis of its physicochemical profile, structural causality, and validated experimental protocols for its synthesis and characterization.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of CAS 951890-74-7 arises from its dual-ring system connected by a central carbonyl bridge.

  • Ring A (tert-Butylphenyl): The bulky tert-butyl group at the para position imparts significant lipophilicity and steric hindrance. This bulk restricts the rotational degrees of freedom around the carbonyl core, locking the molecule into specific conformational states favorable for binding hydrophobic pockets in target proteins.

  • Ring B (4-Chloro-3-fluorophenyl): The di-halogenated ring introduces distinct electronic effects. The fluorine atom at the meta position acts as a bioisostere for hydrogen but strongly withdraws electron density via induction. The para-chlorine atom provides both inductive withdrawal and a highly polarizable surface for halogen bonding. Together, these halogens block metabolic hotspots, preventing rapid [2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of CAS 951890-74-7, highlighting the causality behind its behavior in biological and synthetic systems.

PropertyValueCausality / Significance
Chemical Formula C₁₇H₁₆ClFOCore diaryl ketone scaffold providing a rigid geometry[1].
Molecular Weight 290.76 g/mol Falls well within (<500 Da), favorable for oral bioavailability[2].
LogP (Predicted) ~5.2High lipophilicity driven by the tert-butyl group, indicating strong [2].
H-Bond Donors 0Lack of donors increases lipophilicity and passive diffusion rates.
H-Bond Acceptors 2 (O, F)The carbonyl oxygen serves as the primary for target binding[2].
Rotatable Bonds 3Limited flexibility reduces the entropic penalty upon target binding.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not only yield the product but inherently validate the process at each step.

Protocol 1: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: Synthesize CAS 951890-74-7 with >98% regiochemical purity. Causality: We utilize a Lewis acid-catalyzed [3]. The bulky tert-butyl group on the starting benzene ring strongly directs the incoming acylium ion to the para position due to extreme steric shielding of the ortho positions, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere.

    • Causality: Aluminum chloride (AlCl₃) is highly moisture-sensitive; water will hydrolyze the catalyst, generating HCl gas and [3].

  • Reagent Loading: Dissolve 10.0 mmol of tert-butylbenzene and 10.5 mmol of 4-chloro-3-fluorobenzoyl chloride in 50 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add 12.0 mmol of anhydrous AlCl₃ in small portions over 30 minutes.

    • Causality: The formation of the acylium ion is highly exothermic. Controlled addition prevents thermal runaway and suppresses unwanted side reactions like[3].

  • Reaction Progression: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1).

    • Self-Validation: The disappearance of the acid chloride spot and the emergence of a UV-active spot at a lower Rf confirms progression.

  • Quenching & Workup: Pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl.

    • Causality: The acidic ice quench safely destroys the aluminum complex, liberating the free benzophenone product into the organic phase without causing basic hydrolysis of the halogens.

  • Extraction & Purification: Extract with DCM (3 x 50 mL), wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure ketone.

Protocol 2: Analytical Characterization (LC-MS & NMR)

Objective: Verify the structural integrity and purity of the synthesized compound.

  • LC-MS Analysis:

    • Setup: C18 Reverse Phase column (50 mm x 2.1 mm, 1.8 µm); Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid); Detection: Electrospray Ionization (ESI) in positive mode.

    • Self-Validation: Look for the [M+H]⁺ peak at m/z 291.1. The isotopic pattern must show a 3:1 ratio for the M and M+2 peaks, confirming the presence of exactly one chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • Self-Validation: A sharp 9H singlet around δ 1.35 ppm confirms the intact tert-butyl group. The aromatic region (δ 7.0 - 8.0 ppm) will display complex splitting due to the presence of the fluorine atom (which couples with nearby protons, e.g., ³J_HF and ⁴J_HF), confirming the di-halogenated ring structure.

Mechanistic Visualization

The following diagram illustrates the mechanistic pathway for the synthesis of CAS 951890-74-7.

G A tert-Butylbenzene (Nucleophile) E Wheland Intermediate (Sigma Complex) A->E Electrophilic Attack (para-directed) B 4-Chloro-3-fluorobenzoyl chloride (Electrophile Precursor) C AlCl3 Catalyst (Lewis Acid) B->C Coordination & Activation D Acylium Ion Intermediate (Active Electrophile) C->D Loss of [AlCl4]- D->E F CAS 951890-74-7 (Target Ketone) E->F Deprotonation & Rearomatization

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation synthesizing CAS 951890-74-7.

Sources

Exploratory

Engineering Fluorinated Benzophenone Derivatives: A Technical Guide to Historical Synthesis, Photochemical Applications, and Drug Discovery

Executive Summary The benzophenone (diphenyl ketone) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for over 300 biologically active natural and synthetic compounds[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzophenone (diphenyl ketone) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for over 300 biologically active natural and synthetic compounds[1]. The strategic introduction of fluorine into this scaffold fundamentally alters its physicochemical and pharmacokinetic landscape. As a Senior Application Scientist, I have observed that fluorination is not merely a steric substitution; it is a profound stereoelectronic modulation. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the pKa of adjacent functional groups, improve metabolic stability by blocking cytochrome P450 oxidation sites, and enhance lipophilicity without introducing severe steric bulk.

This whitepaper synthesizes the historical evolution of fluorinated benzophenone synthesis, maps its critical role in modern drug discovery (specifically in neurodegeneration and oncology), and provides self-validating experimental protocols for both synthesis and biological assaying.

Historical Synthesis and Methodological Evolution

The synthesis of fluorinated benzophenones has evolved from brute-force electrophilic aromatic substitutions to highly controlled, regioselective cross-couplings and iterative nucleophilic substitutions. Understanding the causality behind these methodological shifts is critical for any drug development professional scaling these molecules.

Classical Friedel-Crafts Acylation

Historically, the most general method for preparing diaryl ketones was the Friedel-Crafts acylation[1]. This involves the reaction of a fluorinated benzene derivative with an acyl chloride in the presence of a strong Lewis acid (e.g., anhydrous AlCl3​ ).

  • The Causality of Limitations: While robust, this classical approach suffers from regioselectivity issues and the requirement for harsh conditions. The highly electron-withdrawing nature of fluorine deactivates the aromatic ring toward electrophilic attack. Consequently, driving the reaction to completion often requires forcing conditions, which can lead to unwanted side reactions or ether cleavage if alkoxy substituents are present.

Transition-Metal-Catalyzed Cross-Coupling

To circumvent the limitations of Friedel-Crafts acylation, modern synthesis frequently employs carbonylative Suzuki-Miyaura cross-coupling. This transition-metal-catalyzed approach allows for the coupling of fluorinated arylboronic acids with aryl halides under an atmosphere of carbon monoxide[1].

  • The Causality of Choice: Palladium-catalyzed cross-coupling operates under exceptionally mild conditions and offers near-perfect regioselectivity. It tolerates a wide array of functional groups, making it the method of choice for late-stage functionalization in drug discovery.

Iterative Nucleophilic Aromatic Substitution ( SN​Ar )

A breakthrough in the synthesis of highly functionalized fluorinated scaffolds was reported via iterative SN​Ar reactions. By utilizing highly fluorinated benzophenones (e.g., decafluorobenzophenone), researchers can sequentially displace fluorine atoms with oxygen- or nitrogen-based nucleophiles[2].

  • The Causality of Scaffold Divergence: Because the fluorine atoms highly activate the aromatic ring toward nucleophilic attack, heating these precursors in aqueous bases (like KOH/DMSO) efficiently substitutes the 4,4′-positions. Subsequent cyclization yields complex fluorinated xanthones, acridones, and thioxanthones, which are highly valuable as fluorescent probes and anticancer agents[2].

SynthesisEvolution Start Fluorinated Benzophenone Synthesis Core FC Classical Friedel-Crafts Acylation Start->FC SM Transition-Metal Cross-Coupling Start->SM SNAr Iterative SNAr (Nucleophilic Substitution) Start->SNAr FCLimit Harsh Lewis Acids Regioselectivity Issues FC->FCLimit Historical Limitation SMAdv High Regioselectivity Mild Conditions SM->SMAdv Modern Advantage SNArAdv Access to Xanthones & Acridones SNAr->SNArAdv Structural Divergence

Caption: Evolution of synthetic pathways for fluorinated benzophenones, highlighting methodological causality.

Pharmacological Applications: Drug Discovery

Fluorinated benzophenones have emerged as highly potent pharmacophores across multiple therapeutic areas. Their unique biaryl twist allows them to fit precisely into complex protein binding pockets[3].

Neurodegeneration: Multipotent Anti-Alzheimer's Agents

Alzheimer's disease (AD) is a multifactorial pathology requiring multipotent therapeutic interventions. Fluorinated benzophenone derivatives have been engineered to simultaneously target β -secretase (BACE-1), acetylcholinesterase (AChE), and intracellular reactive oxygen species (ROS)[4]. For instance, 3-fluoro-4-hydroxy- analogues have demonstrated balanced micromolar potency against both BACE-1 and AChE, while completely lacking cellular toxicity—making them promising lead candidates for AD[4]. The fluorine atom is critical here; molecular dynamics studies reveal that fluorination enhances the interaction between the benzophenone core and key catalytic invariant lysine residues in target kinases[3].

Oncology: Cytotoxic Agents

Recent advancements have yielded malononitrile-modified fluorinated benzophenone derivatives that exhibit outstanding cytotoxicity against aggressive cancer cell lines. Compounds tested against the human cervical carcinoma cell line (KB-3-1) and the triple-negative breast cancer cell line (MDA-MB-231) outperformed standard chemotherapeutics like gemcitabine by up to 13.5-fold[5].

Quantitative Structure-Activity Relationship (QSAR) Summary
Compound Class / ModificationPrimary Target / Cell LineObserved Potency ( IC50​ / Fold)Key Pharmacological Effect
Compound 12 (3-Fluoro-4-hydroxy- analogue)AChE & BACE-1Balanced low- μM Multipotent anti-AD agent; prevents ROS formation[4]
Compound 55 (Fluorinated derivative)Human AChE 0.46±0.04μM High-affinity cholinesterase inhibition[1]
Compound 62 (Fluorinated derivative)BACE-1 2.32μM Suppression of amyloid-beta aggregation[1]
Compound 7b (Malononitrile-modified)KB-3-1 (Cervical Cancer)13.5x > GemcitabinePotent cytotoxic and anti-proliferative agent[5]
Compound 7b (Malononitrile-modified)MDA-MB-231 (Breast Cancer)2.8x > GemcitabineTargeted triple-negative breast cancer cytotoxicity[5]

Photochemical Applications: Photoaffinity Labeling (PAL)

Beyond direct therapeutic action, fluorinated benzophenones are indispensable tools in chemical biology as photoactivatable cross-linking agents[6].

Mechanism of Action: Upon UV irradiation (~350 nm), the benzophenone carbonyl is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a long-lived, highly reactive diradical triplet state ( T1​ )[6]. If the benzophenone is bound within a protein pocket, this diradical abstracts a hydrogen atom from the protein backbone, followed by rapid radical recombination to form a stable covalent C-C bond.

The Role of Fluorine in PAL: Fluorine substitution on the benzophenone ring can fine-tune the absorption wavelength and increase the half-life of the triplet state. Furthermore, the steric and electronic influence of fluorine directs the orientation of the photoreactive carbonyl, allowing for precise mapping of the binding site[6].

PhotochemicalPathway Ground Fluorinated Benzophenone (Ground State S0) Excited Singlet State (S1) Transient Ground->Excited UV Irradiation (~350 nm) Triplet Diradical Triplet State (T1) Highly Reactive Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Relaxation (No Target) Crosslink C-H Insertion Covalent Protein Adduct Triplet->Crosslink Target Binding & Reaction

Caption: Photochemical activation pathway of fluorinated benzophenones in photoaffinity labeling.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol 1: Synthesis of a Model Fluorinated Benzophenone via Friedel-Crafts Acylation

Objective: Synthesize 4-fluoro-4'-methoxybenzophenone.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 4-fluorobenzoyl chloride (10 mmol) and anisole (12 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are absolute. Moisture rapidly hydrolyzes the acyl chloride to a carboxylic acid, terminating the reaction before it begins.

  • Lewis Acid Activation: Cool the flask to 0°C using an ice bath. Slowly add anhydrous Aluminum Chloride ( AlCl3​ , 15 mmol) in small portions over 15 minutes.

    • Causality: AlCl3​ coordinates with the acyl chloride to generate a highly electrophilic acylium ion. The reaction is highly exothermic; step-wise addition at 0°C prevents solvent boiling and suppresses unwanted side reactions (e.g., ether cleavage of anisole).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours under argon. Monitor progression via TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching and Workup: Carefully pour the reaction mixture into 100 mL of crushed ice containing 10 mL of concentrated HCl.

    • Causality: The acidic ice quench safely neutralizes the reactive aluminum complexes, breaking down the aluminum-ketone intermediate and solubilizing aluminum salts into the aqueous layer, preventing emulsion formation during extraction.

  • Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ . Evaporate the solvent and purify via silica gel column chromatography.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Objective: Determine the IC50​ of synthesized fluorinated benzophenones against AChE.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer, strictly adjusting the pH to 8.0.

    • Causality: The optimal catalytic activity of human AChE occurs at pH 8.0. Deviations will artificially alter enzyme kinetics, rendering IC50​ calculations invalid.

  • Reagent Setup: Prepare solutions of the fluorinated benzophenone inhibitor in DMSO (serial dilutions), Acetylthiocholine iodide (ATCI, 15 mM in water) as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM in buffer) as the chromogen.

  • Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of AChE enzyme solution (0.2 U/mL), and 20 μL of the inhibitor solution. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme binding pocket before the substrate is introduced.

  • Kinetic Initiation: Add 10 μL of DTNB and 10 μL of ATCI to initiate the reaction.

  • Spectrophotometric Tracking: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Causality: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, which is yellow and absorbs strongly at 412 nm. The rate of color formation is directly proportional to enzyme activity, allowing for precise IC50​ determination via non-linear regression analysis.

References

  • Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease European Journal of Medicinal Chemistry / NIH URL
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry PMC / NIH URL
  • Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics ResearchGate URL
  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution The Journal of Organic Chemistry / ACS Publications URL
  • 2,2',4,4',6,6'-Hexamethylbenzophenone (Photochemical Properties & Photoaffinity Labeling)
  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing Macquarie University Research Data Repository URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Agrochemical Development Professionals. Introduction and Mechanistic Rationale Halogenated benzophenone derivatives, such as 4-tert-butyl-4'-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Agrochemical Development Professionals.

Introduction and Mechanistic Rationale

Halogenated benzophenone derivatives, such as 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7)[1], serve as critical structural motifs in the design of advanced agrochemicals and active pharmaceutical ingredients (APIs)[2]. The incorporation of specific halogen patterns (like the 3-fluoro-4-chloro substitution) significantly enhances metabolic stability and target binding affinity, particularly in the synthesis of sterol biosynthesis inhibitors (SBIs)[2].

This protocol details a highly regioselective Friedel-Crafts acylation to synthesize 4-tert-butyl-4'-chloro-3'-fluorobenzophenone. The methodology leverages the steric bulk of the tert-butyl group on the arene nucleophile to exclusively direct the incoming acylium ion to the para position.

Causality in Experimental Design
  • Order of Addition: The Lewis acid (Aluminum chloride, AlCl3​ ) is reacted with the acyl chloride prior to the introduction of the arene. This pre-formation of the highly electrophilic acylium ion prevents the Lewis acid from coordinating with the arene or inducing unwanted transalkylation of the tert-butyl group.

  • Temperature Control: Initiation at 0 °C mitigates the exothermic nature of the acylium ion formation and prevents degradation.

  • Acidic Quench: Utilizing a mixture of crushed ice and concentrated hydrochloric acid (HCl) during the workup is non-negotiable[2]. Water alone causes the formation of insoluble aluminum hydroxide ( Al(OH)3​ ) gels, which trap the product and make phase separation impossible. HCl ensures the aluminum remains in the aqueous phase as soluble AlCl3​ or Al(H2​O)63+​ .

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
tert-Butylbenzene 134.221.006.71 g (50.0 mmol)Nucleophile (Arene)
4-Chloro-3-fluorobenzoyl chloride 193.001.0510.13 g (52.5 mmol)Electrophile
Aluminum Chloride (Anhydrous) 133.341.208.00 g (60.0 mmol)Lewis Acid Catalyst
Dichloromethane (Anhydrous) 84.93-150 mLSolvent
4-tert-Butyl-4'-chloro-3'-fluorobenzophenone 290.761.00 (Theoretical)14.54 gTarget Product

Experimental Workflow Diagram

G A 1. Acylium Ion Formation (4-chloro-3-fluorobenzoyl chloride + AlCl3 in DCM) B 2. Electrophilic Aromatic Substitution (Dropwise addition of tert-butylbenzene at 0°C) A->B Anhydrous Conditions C 3. Reaction Maturation (Warm to 25°C, stir for 3 hours) B->C Exothermic Control D 4. Acidic Quench (Pour into Ice + Conc. HCl) C->D Complete by TLC E 5. Liquid-Liquid Extraction (Separate DCM, wash with Brine) D->E Breaks Al-complex F 6. Purification (Recrystallization from EtOH) E->F Dry over Na2SO4

Caption: Step-by-step synthetic workflow for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Acylium Ion Complex
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a temperature probe. Purge the system with inert nitrogen gas for 15 minutes to ensure strict anhydrous conditions.

  • Solvent and Electrophile Addition: Charge the flask with 100 mL of anhydrous dichloromethane (DCM) and 10.13 g (52.5 mmol) of 4-chloro-3-fluorobenzoyl chloride.

  • Catalyst Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add 8.00 g (60.0 mmol) of anhydrous aluminum chloride ( AlCl3​ ) in small portions over 15 minutes.

    • Observation: The solution will transition to a yellow/orange hue, indicating the formation of the reactive acylium ion complex. Stir at 0 °C for 30 minutes.

Phase 2: Electrophilic Aromatic Substitution
  • Arene Addition: Dissolve 6.71 g (50.0 mmol) of tert-butylbenzene in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the tert-butylbenzene solution dropwise to the reaction flask over 45 minutes, strictly maintaining the internal temperature below 5 °C to prevent polyacylation.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approx. 25 °C) and stir for 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

Phase 3: Quenching and Workup
  • Acidic Quench: Carefully pour the dark reaction mixture into a 1 L beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid (HCl)[2].

    • Critical Step: Stir vigorously until the organic layer becomes clear and the aqueous layer is transparent (no white emulsions). This confirms the complete destruction of the aluminum complex.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Washing: Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers and wash sequentially with 100 mL of distilled water, 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid, and 100 mL of saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude product in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation: Collect the purified 4-tert-butyl-4'-chloro-3'-fluorobenzophenone crystals via vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol and dry under high vacuum to afford the pure compound.

References

  • Title: (4-(Tert-butyl)phenyl)(4-chloro-3-fluorophenyl)
  • Source: benchchem.

Sources

Application

Application Note: Utilizing 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone in the Scalable Synthesis of Targeted APIs

Executive Summary In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of advanced regulatory starting materials (RSMs) dictates the efficiency, cost, and environmental footprint of the entire sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of advanced regulatory starting materials (RSMs) dictates the efficiency, cost, and environmental footprint of the entire synthetic route. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS 951890-74-7) has emerged as a highly privileged scaffold in the development of targeted therapeutics, particularly for kinase inhibitors and chemokine receptor (e.g., CCR2) antagonists[1][2].

This application note provides an in-depth technical guide on the mechanistic advantages of this benzophenone derivative. By exploiting the unique electronic and steric properties of its substitution pattern, process chemists can execute transition-metal-free aminations and highly enantioselective reductions, establishing robust, self-validating workflows for late-stage API synthesis.

Physicochemical Profile & Specifications

To ensure reproducibility in cGMP manufacturing, the starting material must adhere to strict quality attributes. Table 1 summarizes the quantitative data and process relevance of the compound.

Table 1: Physicochemical Specifications and Process Relevance

PropertyValue / SpecificationAnalytical MethodAPI Manufacturing Relevance
Chemical Formula C17H16ClFON/ADefines mass balance for stoichiometric calculations.
Molecular Weight 290.76 g/mol Mass SpectrometryCritical for equivalent dosing in batch reactors.
Purity (Assay) ≥ 98.0% (AUC)HPLC (UV @ 254 nm)Prevents propagation of des-fluoro or des-chloro impurities.
Moisture Content ≤ 0.5% w/wKarl Fischer TitrationEssential for moisture-sensitive downstream reductions (e.g., CBS).
Melting Point 72°C - 76°CDSCDictates handling (solid charging vs. melt-transfer).

Mechanistic Causality in API Design

The structural features of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone are not arbitrary; they are meticulously designed to serve both the pharmacokinetic needs of the final drug and the synthetic needs of the manufacturing process.

The tert-Butyl Motif: Steric Differentiation and Lipophilicity

In medicinal chemistry, the bulky tert-butyl group is frequently utilized to anchor the drug into deep hydrophobic pockets of target proteins, such as oxidoreductases or kinase allosteric sites[3]. From a process chemistry perspective, this bulk provides immense steric differentiation relative to the opposite aryl ring. During asymmetric reduction workflows, this steric disparity forces the molecule into a highly rigid transition state when complexed with chiral catalysts, virtually guaranteeing high enantiomeric excess (ee).

The 3-Fluoro-4-Chloro Motif: Electronic Activation

The causality behind selecting this specific halogenation pattern lies in its electronic topology. The para-carbonyl group exerts a strong mesomeric electron-withdrawing effect (-M), while the ortho-fluorine exerts an inductive electron-withdrawing effect (-I). This dual activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-Cl bond. Consequently, the C4 position is highly primed for Nucleophilic Aromatic Substitution (SNAr) . This allows process chemists to install complex amines without relying on expensive, heavy-metal palladium catalysts (Buchwald-Hartwig couplings), thereby eliminating the need for exhaustive metal-scavenging steps in late-stage API production.

Synthetic Workflows in API Manufacturing

The benzophenone core serves as a divergent node for multiple API classes. Below is the logical workflow mapping the transformation of the scaffold into distinct therapeutic intermediates.

Workflow SM 4-tert-butyl-4'-chloro- 3'-fluorobenzophenone Red Asymmetric Reduction (CBS Catalyst) SM->Red NaBH4 / Borane SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr 2° Amine, Base, Heat Alc Chiral Diarylmethanol Intermediate Red->Alc Amine C4-Aminated Benzophenone SNAr->Amine API1 Target API 1 (e.g., Kinase Inhibitor) Alc->API1 Etherification API2 Target API 2 (e.g., GPCR Antagonist) Amine->API2 Downstream Coupling

Divergent synthetic workflows utilizing the benzophenone scaffold for targeted API manufacturing.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include integrated Process Analytical Technology (PAT) checkpoints that dictate whether the process can proceed, ensuring absolute trustworthiness and batch-to-batch consistency.

Protocol A: Transition-Metal-Free SNAr Amination

This protocol details the installation of a secondary amine (e.g., a piperazine derivative) at the C4 position, a common step in synthesizing CCR2 receptor antagonists[2].

SNArMechanism SM Starting Material C4-Cl activated by para-Carbonyl Attack Nucleophilic Attack Amine attacks C4 SM->Attack + Nucleophile Meisenheimer Meisenheimer Complex Charge delocalized onto Carbonyl Attack->Meisenheimer Rate Determining Product Product C4-Substituted Intermediate Meisenheimer->Product - Cl⁻ (Fast)

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the activated C4 position.

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 50 L glass-lined reactor under N2, charge 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 eq, 10.0 kg) and anhydrous Dimethylformamide (DMF) (50 L).

  • Reagent Addition: Add anhydrous K2CO3 (2.5 eq, 11.9 kg) followed by the target secondary amine (1.2 eq).

  • Heating: Ramp the reactor temperature to 110°C over 45 minutes. Maintain agitation at 150 RPM.

  • Self-Validating IPC (In-Process Control):

    • Action: At t = 6 h, withdraw a 50 µL sample, dilute with 1 mL MeCN, and analyze via HPLC (UV 254 nm).

    • Acceptance Criteria: Starting Material (Rt = 6.8 min) must be < 0.5% AUC.

    • Causality/Adjustment: If SM > 0.5%, the Meisenheimer complex formation is kinetically stalled. Add an additional 0.1 eq of the amine and maintain 110°C for 2 hours before re-sampling. Do not proceed to isolation until the criteria are met.

  • Isolation: Cool the reactor to 20°C. Slowly charge purified water (150 L) over 2 hours to precipitate the product. Filter, wash with water (3 x 20 L), and dry under vacuum at 50°C.

Protocol B: Enantioselective CBS Reduction

For APIs requiring a chiral center, the benzophenone is reduced to a chiral diarylmethanol using the Corey-Bakshi-Shibata (CBS) catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In a 20 L reactor under strict N2, dissolve (R)-CBS catalyst (0.1 eq) in anhydrous THF (10 L) and cool to -10°C.

  • Borane Addition: Slowly add Borane-Dimethylsulfide complex (BH3·SMe2) (1.5 eq) maintaining the internal temperature below -5°C.

  • Substrate Dosing: Dissolve 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 eq, 5.0 kg) in THF (15 L). Dose this solution into the reactor over 3 hours using a mass flow controller. Causality: Slow addition ensures the local concentration of the uncomplexed ketone remains low, preventing non-selective background reduction by free borane.

  • Self-Validating IPC:

    • Action: At t = 1 h post-addition, withdraw a 100 µL aliquot, quench with 1 mL MeOH, and analyze via Chiral HPLC.

    • Acceptance Criteria: Conversion > 99.0% AND Enantiomeric Excess (ee) > 98.0%.

    • Causality/Adjustment: If conversion is < 99.0%, add 0.05 eq of BH3·SMe2. If ee is < 98.0%, flag the batch. The protocol dictates a mandatory downstream chiral recrystallization (hot heptane/isopropanol 9:1) to upgrade the optical purity before the next synthetic step.

  • Quench: Carefully quench with methanol (5 L) at 0°C to destroy excess borane, followed by standard aqueous workup.

Process Analytical Technology (PAT) & Quality Control

To maintain the integrity of the self-validating workflows, specific analytical parameters must be continuously monitored.

Table 2: PAT Parameters for Scaffold Functionalization

Critical Quality Attribute (CQA)Analytical TechniqueAcceptance CriteriaProcess Adjustment if Failed
Reaction Completion (SNAr) HPLC (Reverse Phase)SM < 0.5% AUCExtend hold time; add 0.1 eq amine.
Enantiomeric Excess (CBS) Chiral HPLC (Normal Phase)ee > 98.0%Mandate chiral recrystallization step.
Residual Palladium ICP-MS< 10 ppmN/A (Advantage of SNAr: Pd is eliminated).
Moisture in Intermediates Karl Fischer Titration< 0.2% w/wExtend vacuum drying time at 50°C.

References

  • PubChem Compound Summary for CID 24723098 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)
  • Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum Source: Acta Crystallographica Section D: Structural Biology (IUCr Journals) URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Application Note: 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone as a High-Performance Norrish Type II Photoinitiator

Executive Summary The demand for high-efficiency, low-migration photoinitiators in UV-curable coatings, 3D printing resins, and biomedical adhesives has driven the development of substituted benzophenone derivatives. 4-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-efficiency, low-migration photoinitiators in UV-curable coatings, 3D printing resins, and biomedical adhesives has driven the development of substituted benzophenone derivatives. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (BCfbP) represents a highly optimized Norrish Type II photoinitiator[1]. By strategically incorporating a bulky electron-donating tert-butyl group on one phenyl ring and electron-withdrawing halogens (chloro, fluoro) on the other, this molecule overcomes the traditional limitations of unsubstituted benzophenone—namely, poor solubility in hydrophobic monomers, high volatility, and weak absorption in the UVA/UV-LED emission spectrum[2][3].

This technical note provides a comprehensive guide on the mechanistic causality, formulation protocols, and analytical validation required to utilize BCfbP effectively in free-radical photopolymerization workflows.

Photochemical Mechanism & Structural Causality

The Push-Pull Substituent Effect

The efficacy of a photoinitiator is dictated by its photophysical properties. In BCfbP, the specific substituents serve distinct mechanistic purposes:

  • 4-tert-butyl group: This bulky aliphatic moiety significantly increases the molecule's lipophilicity, ensuring rapid and complete dissolution in non-polar acrylate and methacrylate monomers. Furthermore, its steric bulk restricts molecular diffusion post-curing, drastically reducing the migration of unreacted photoinitiator—a critical regulatory requirement in food packaging and biomedical devices[2][4].

  • 4'-chloro-3'-fluoro groups: The inclusion of halogens induces a "heavy-atom effect," which enhances spin-orbit coupling. This facilitates a highly efficient Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the reactive triplet state ( T1​ ). Additionally, the electron-withdrawing nature of these halogens creates a push-pull electronic configuration across the benzophenone core, inducing a bathochromic (red) shift in the UV absorption spectrum. This allows BCfbP to capture photons more efficiently from modern 365 nm and 385 nm UV LED sources[3].

Norrish Type II Hydrogen Abstraction

Unlike Type I photoinitiators that undergo unimolecular α -cleavage, BCfbP is a bimolecular Norrish Type II photoinitiator. Upon irradiation, the molecule enters an excited triplet state ( 3BCfbP∗ ). This state is highly electrophilic but cannot directly initiate polymerization. It requires a hydrogen donor (co-initiator/synergist)—typically a tertiary amine with abstractable α -hydrogens[5].

The triplet state abstracts a hydrogen atom from the amine, yielding two distinct radicals:

  • Ketyl Radical: Formed from the benzophenone core. It is sterically hindered, highly delocalized, and generally unreactive toward monomers. It acts primarily as a terminating agent via radical recombination.

  • α -Aminoalkyl Radical: Formed from the amine synergist. This radical is highly reactive and serves as the primary initiating species for the free-radical polymerization of the acrylate network[5].

Mechanism PI BCfbP (Ground State) S1 BCfbP (Singlet State) PI->S1 UV Photon (365 nm) T1 BCfbP (Triplet State) S1->T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Aminoalkyl Radical T1->Radicals H-Abstraction Amine Tertiary Amine Synergist (R-H) Amine->Radicals H-Donor Polymer Crosslinked Polymer Network Radicals->Polymer Initiation (Aminoalkyl only)

Caption: Norrish Type II photopolymerization mechanism of BCfbP via hydrogen abstraction.

Physicochemical Properties & Formulation Data

To optimize formulation, it is crucial to understand how BCfbP compares to standard unsubstituted benzophenone (BP). The table below summarizes the theoretical and practical formulation parameters.

Property / ParameterStandard Benzophenone (BP)4-tert-butyl-4'-chloro-3'-fluorobenzophenone (BCfbP)
Molecular Weight 182.22 g/mol 290.76 g/mol
Primary Absorption Peak ( λmax​ ) ~250 nm, ~340 nm~265 nm, ~355 nm (Red-shifted)
Solubility in Acrylates Moderate (prone to crystallization)Excellent (stabilized by tert-butyl group)
Volatility / Migration HighLow (High molecular weight & steric bulk)
Optimal Amine Synergist MDEA, TEAEDB, MDEA, ITX (as sensitizer)
Recommended Loading 3.0 - 5.0 wt%1.0 - 3.0 wt%

Experimental Protocols

Protocol 1: Preparation of a BCfbP-Initiated UV-Curable Resin

Objective: To formulate a stable, highly reactive UV-curable acrylate resin using BCfbP and an amine synergist.

Materials Required:

  • Oligomer: Bisphenol A Epoxy Diacrylate (e.g., Ebecryl 600) – 60 wt%

  • Reactive Diluent (Monomer): 1,6-Hexanediol Diacrylate (HDDA) – 35 wt%

  • Photoinitiator: BCfbP – 2 wt%

  • Amine Synergist: Ethyl 4-(dimethylamino)benzoate (EDB) or N-Methyldiethanolamine (MDEA) – 3 wt%

Step-by-Step Methodology:

  • Environmental Control: Perform all formulation steps in a laboratory equipped with amber lighting (filters blocking < 500 nm) to prevent premature generation of singlet states and subsequent auto-polymerization.

  • Base Resin Preparation: In a dark glass beaker, combine 60g of the epoxy diacrylate oligomer with 35g of the HDDA reactive diluent. Place the beaker on a hotplate stirrer and heat gently to 40°C to reduce the viscosity of the oligomer.

  • Photoinitiator Dissolution: Gradually add 2.0g of solid BCfbP powder to the vortex of the stirring resin. The tert-butyl group will facilitate rapid solvation. Stir at 400 RPM for 15 minutes until the solution is completely optically clear. Causality: Incomplete dissolution leads to localized concentration gradients, resulting in uneven curing and structural weak points in the final polymer.

  • Synergist Addition: Add 3.0g of the amine synergist (EDB). Stir for an additional 10 minutes. Causality: The synergist is added at a stoichiometric excess relative to the photoinitiator (3% vs 2%). Amines not only act as hydrogen donors but also consume dissolved oxygen via a peroxidation pathway, effectively mitigating oxygen inhibition at the coating surface[5].

  • Degassing: Transfer the formulated resin to a vacuum desiccator and degas at -0.8 bar for 10 minutes to remove entrained air bubbles introduced during mechanical stirring.

Protocol 2: Photopolymerization and Real-Time FTIR Kinetics

Objective: To quantitatively evaluate the curing speed and double-bond conversion of the BCfbP formulation.

Step-by-Step Methodology:

  • Sample Preparation: Using a wire-wound drawdown bar (Meyer bar), coat a 20 µm thick film of the formulated resin onto a potassium bromide (KBr) or sodium chloride (NaCl) crystal window.

  • Spectrometer Setup: Place the coated crystal into the sample compartment of a Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer.

  • Irradiation: Position a 365 nm UV LED source at a fixed distance (e.g., 5 cm) from the sample, calibrated to an irradiance of 50 mW/cm².

  • Data Acquisition: Initiate the FTIR scan (resolution of 4 cm⁻¹, 2 scans/sec) simultaneously with the UV LED activation.

  • Kinetic Analysis: Monitor the disappearance of the acrylate carbon-carbon double bond ( C=C ) stretching vibration at 1630 cm⁻¹ . Use the carbonyl ( C=O ) stretching peak at 1720 cm⁻¹ as an internal reference, as its concentration remains constant during the reaction.

  • Conversion Calculation: Calculate the degree of conversion ( α ) using the formula:

    α(%)=(1−A1630​(0)/A1720​(0)A1630​(t)/A1720​(t)​)×100

Workflow Step1 1. Monomer/Oligomer Base (HDDA + Epoxy Acrylate at 40°C) Step2 2. Add BCfbP (2 wt%) Dissolve under amber light Step1->Step2 Step3 3. Add Amine Synergist (3 wt%) (e.g., EDB or MDEA) Step2->Step3 Step4 4. Vacuum Degassing (Remove entrained O2) Step3->Step4 Step5 5. Substrate Coating (Film thickness: 20 µm on KBr) Step4->Step5 Step6 6. UV LED Curing & RT-FTIR (Track 1630 cm⁻¹ C=C peak) Step5->Step6

Caption: Step-by-step workflow for formulating and analyzing a BCfbP-initiated UV resin.

Troubleshooting & Optimization

  • Surface Tackiness (Oxygen Inhibition): If the cured film exhibits a tacky surface, oxygen is quenching the 3BCfbP∗ triplet state or scavenging the aminoalkyl radicals[5]. Solution: Increase the amine synergist concentration by 1-2 wt%, or switch to a more reactive amine like EDB. Alternatively, cure under an inert nitrogen atmosphere.

  • Yellowing of the Cured Film: Over-irradiation or excessive amine synergist can lead to the formation of colored degradation byproducts (often oxidized amine species). Solution: Reduce the amine concentration or incorporate a hindered amine light stabilizer (HALS) post-cure. The inherent halogenation of BCfbP provides better photostability than traditional benzophenone, but amine selection remains critical[3].

  • Incomplete Through-Cure in Thick Films: While BCfbP is excellent for thin films and coatings, its strong UV absorption can cause a "skinning" effect in films >100 µm, where surface curing blocks light penetration. Solution: Blend BCfbP with a photobleaching Type I initiator (e.g., a Phosphine Oxide like TPO) to allow deep light penetration.

References

  • PubChem / National Institutes of Health (NIH). "4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO | CID 24723098". Retrieved from:[Link][6]

  • National Center for Biotechnology Information (PMC). "Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market". Retrieved from:[Link][5]

  • Google Patents. "EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions". Retrieved from:[4]

  • European Patent Office (EPO). "EP2444429 - Led curable compositions". Retrieved from:[Link][2]

  • Grokipedia. "Benzophenone: UV Absorption and Stabilization". Retrieved from:[Link][3]

Sources

Application

Application Note: Optimized Palladium-Catalyzed Cross-Coupling Strategies for 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone

Executive Summary The compound 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7) is a highly functionalized diaryl ketone utilized as an advanced building block in pharmaceutical synthesis and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7) is a highly functionalized diaryl ketone utilized as an advanced building block in pharmaceutical synthesis and materials science. While aryl chlorides are traditionally challenging substrates for cross-coupling, the unique electronic topology of this molecule renders it highly reactive. However, this same electronic activation introduces a significant chemoselectivity risk: competitive Nucleophilic Aromatic Substitution (SNAr).

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of this specific substrate, detailing the mechanistic causality behind catalyst, ligand, and base selection to achieve >95% chemoselectivity.

Mechanistic Rationale & Substrate Analysis

To design a robust protocol, one must first analyze the electronic environment of the substrate's C-Cl bond:

  • Electrophilic Activation (The Advantage): The para-carbonyl group strongly withdraws electron density via resonance, while the ortho-fluorine atom withdraws density inductively. This synergistic effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aryl chloride, facilitating rapid oxidative addition by Palladium(0) complexes.

  • The SNAr Liability (The Challenge): The ortho-fluorine atom is a prime leaving group for SNAr. If the reaction utilizes strong bases (e.g., NaOtBu, KOH) or highly nucleophilic amines, the nucleophile will attack the fluorinated carbon, displacing the fluorine atom before the palladium catalytic cycle can initiate.

Causality in Experimental Design: To outcompete the background SNAr pathway, the palladium-catalyzed cycle must be aggressively accelerated. This is achieved by utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) . These ligands are exceptionally bulky and electron-rich, driving both rapid oxidative addition and reductive elimination[1].

  • For Suzuki-Miyaura couplings , XPhos is the optimal ligand. Its steric bulk ensures the formation of a highly active monoligated L-Pd(0) species, allowing the coupling of aryl chlorides at mild temperatures[2].

  • For Buchwald-Hartwig aminations , RuPhos is selected. RuPhos lowers the energy barrier for reductive elimination, which is the rate-limiting step for secondary amines, effectively out-pacing any SNAr side reactions[3].

  • Crucially, weak, insoluble bases like K3PO4 or Cs2CO3 must be used to keep the effective concentration of the nucleophilic anion low in the organic phase, thereby shutting down the SNAr pathway.

Reaction Optimization Data

The following table summarizes the quantitative optimization data demonstrating the chemoselectivity dependence on ligand and base selection during the coupling of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone with morpholine.

EntryCatalyst / LigandBaseSolventTemp (°C)Cross-Coupling Yield (%)SNAr Byproduct (%)
1Pd2(dba)3 / PPh3NaOtBuToluene1001565
2Pd(dppf)Cl2K2CO3Dioxane1004512
3Pd2(dba)3 / XPhosNaOtBuToluene807218
4Pd(OAc)2 / XPhosK3PO4THF/H2O80>95<1
5Pd2(dba)3 / RuPhosCs2CO3Toluene9094 <1

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol couples the substrate with a standard arylboronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)2 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen (N2) three times.

  • Solvent Addition: Syringe in 5.0 mL of degassed THF and 0.5 mL of degassed deionized water.

    • Validation Cue: The initial suspension will appear dark reddish-brown. Upon stirring at room temperature for 5 minutes, the solution will transition to a clear, pale yellow/orange color, confirming the successful generation of the active XPhos-Pd(0) complex.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.

    • Validation Cue: The reaction is complete when the starting material peak (m/z ~291.1 [M+H]+) is <1% relative to the product peak.

  • Workup: Cool to room temperature. Add 10 mL of EtOAc and 10 mL of water. Transfer to a separatory funnel.

    • Validation Cue: A successful extraction yields a sharp phase boundary. If an emulsion is present, add 3 mL of saturated NaCl (brine) to break it.

  • Purification: Dry the organic layer over Na2SO4, concentrate under vacuum, and purify via flash chromatography (Silica gel, 5% to 15% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the coupling of the substrate with a secondary amine (e.g., morpholine).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.01 equiv, 1 mol%), RuPhos (0.02 equiv, 2 mol%), and finely milled Cs2CO3 (1.4 equiv, 1.4 mmol).

  • Reagent Addition: Remove the vial from the glovebox. Inject anhydrous, degassed Toluene (4.0 mL) and Morpholine (1.2 equiv, 1.2 mmol) via syringe.

  • Reaction Execution: Heat the sealed vial to 90 °C with vigorous stirring (800 rpm) for 6 hours.

    • Validation Cue: Vigorous stirring is critical because Cs2CO3 is insoluble in toluene; the reaction occurs at the solid-liquid interface.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be entirely consumed, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with 20 mL of EtOAc. Concentrate the filtrate and purify via recrystallization from hot ethanol or flash chromatography.

Process Workflow Visualization

Workflow N1 1. Catalyst Pre-Activation Pd2(dba)3 + XPhos/RuPhos N2 2. Substrate Addition 4-tert-butyl-4'-chloro-3'-fluorobenzophenone N1->N2 N3 3. Base & Solvent Injection K3PO4 or Cs2CO3 in Dioxane N2->N3 N4 4. Cross-Coupling Execution 80-100°C under N2 Atmosphere N3->N4 N5 5. In-Process Monitoring UPLC-MS & TLC Validation N4->N5 N6 6. Workup & Purification Aqueous Quench & Chromatography N5->N6

Workflow for the Pd-catalyzed cross-coupling of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

  • Ke, X., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

Sources

Method

The Strategic Application of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in the Synthesis of Novel Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Among the myriad of available building blocks, substituted benzophenones represent a privileged scaffold due to their synthetic versatility and their presence in a wide array of bioactive molecules.[1][2][3] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation and utilization of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone , a key intermediate for the synthesis of advanced pharmaceutical building blocks.

This guide will elucidate the synthesis of this key starting material, followed by its application in the preparation of a diarylmethane derivative, a common structural motif in centrally active and antihistaminic agents.[4][5] The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Physicochemical Properties of the Keystone Intermediate

A thorough understanding of the physicochemical properties of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is essential for its handling, reaction setup, and purification. The presence of the bulky tert-butyl group, along with the electron-withdrawing chloro and fluoro substituents, imparts unique solubility and reactivity characteristics to the molecule.

PropertyValueReference
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol
Appearance White to off-white solid
Purity ≥97%
CAS Number 951890-25-8
InChI Key VNDGIMUCCZSNNK-UHFFFAOYSA-N

Synthesis of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone: A Friedel-Crafts Approach

The most direct and industrially scalable method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. In this protocol, tert-butylbenzene is acylated with 4-chloro-3-fluorobenzoyl chloride.

Protocol 1: Synthesis of 4-chloro-3-fluorobenzoyl chloride

The prerequisite acyl chloride can be readily prepared from the corresponding carboxylic acid.

Materials:

  • 3-Chloro-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Chloroform[8]

Procedure:

  • To a solution of 3-chloro-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (e.g., 2-3 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS or LC-MS.

  • Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 4-chloro-3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation

Materials:

  • 4-chloro-3-fluorobenzoyl chloride (from Protocol 1)

  • tert-Butylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or a non-polar solvent like carbon disulfide.

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add tert-butylbenzene (1.0 eq) to the stirred suspension.

  • A solution of 4-chloro-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM is then added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.[9]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Friedel-Crafts Acylation Workflow cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation 3-Chloro-4-fluorobenzoic_acid 3-Chloro-4-fluorobenzoic Acid SOCl2 SOCl₂/DMF 3-Chloro-4-fluorobenzoic_acid->SOCl2 Reaction 4-Chloro-3-fluorobenzoyl_chloride 4-Chloro-3-fluorobenzoyl Chloride SOCl2->4-Chloro-3-fluorobenzoyl_chloride Yields Acylation_Reaction Acylation 4-Chloro-3-fluorobenzoyl_chloride->Acylation_Reaction tert-Butylbenzene tert-Butylbenzene tert-Butylbenzene->Acylation_Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation_Reaction Product_Complex Product-AlCl₃ Complex Acylation_Reaction->Product_Complex Hydrolysis Aqueous Workup (HCl/Ice) Product_Complex->Hydrolysis Final_Product 4-tert-butyl-4'-chloro-3'-fluorobenzophenone Hydrolysis->Final_Product

Caption: Workflow for the synthesis of the target benzophenone.

Application in the Synthesis of a Diaryl-methane Intermediate

Diaryl-methane moieties are core structures in many pharmaceutical agents, particularly those targeting the central nervous system and histamine receptors.[4][5] The reduction of the benzophenone carbonyl group is a key transformation to access this scaffold. Several methods are available, each with its own advantages and substrate scope considerations.

Protocol 3: Reduction of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

This protocol outlines three common reduction methods: Catalytic Hydrogenation, Wolff-Kishner, and Clemmensen reduction. The choice of method depends on the presence of other functional groups in a more complex substrate and desired reaction conditions.

This method is often preferred for its clean reaction profile and milder conditions compared to other reduction methods. However, over-reduction to the diphenylmethane can be a challenge.[10][11]

Materials:

  • 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

  • Palladium on carbon (5-10% Pd/C) or Raney Nickel[11]

  • Hydrogen gas (H₂)

  • Ethanol or 2-Propanol[11]

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 eq) in ethanol.

  • Add the Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude (4-tert-butylphenyl)(4-chloro-3-fluorophenyl)methanol (the benzhydrol intermediate). Further reduction to the diphenylmethane may occur with prolonged reaction times or more active catalysts.[12]

This method is suitable for substrates that are sensitive to acidic conditions but stable to strong bases. It directly converts the carbonyl to a methylene group.[1][13][14]

Materials:

  • 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • High-boiling solvent (e.g., diethylene glycol or triethylene glycol)

Procedure:

  • To a flask equipped with a reflux condenser, add the benzophenone (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.

  • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

  • Add powdered KOH or NaOH (4-5 eq) to the reaction mixture.

  • Increase the temperature to 180-200 °C and allow water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 3-5 hours, during which nitrogen gas will evolve.

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • The combined organic layers are washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude 1-(4-tert-butylphenyl)-1-(4-chloro-3-fluorophenyl)methane is purified by column chromatography or recrystallization.

This method is performed under strongly acidic conditions and is suitable for substrates stable to acid.[15][16]

Materials:

  • 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes, then decanting the aqueous solution and washing the amalgam with water.

  • To a flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated HCl, and toluene.

  • Add the benzophenone (1.0 eq) to the vigorously stirred mixture.

  • Heat the mixture to reflux for 6-12 hours. Additional portions of concentrated HCl may need to be added during the reaction to maintain the acidic conditions.

  • Monitor the reaction by TLC.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the crude 1-(4-tert-butylphenyl)-1-(4-chloro-3-fluorophenyl)methane, which is then purified.

Reduction_Pathways cluster_A Catalytic Hydrogenation cluster_B Reductive Deoxygenation Benzophenone 4-tert-butyl-4'-chloro-3'-fluorobenzophenone Benzhydrol (4-tert-butylphenyl)(4-chloro-3-fluorophenyl)methanol Benzophenone->Benzhydrol H₂, Pd/C (Intermediate) Diphenylmethane 1-(4-tert-butylphenyl)-1-(4-chloro-3-fluorophenyl)methane Benzophenone->Diphenylmethane Wolff-Kishner (N₂H₄, KOH) or Clemmensen (Zn(Hg), HCl) Benzhydrol->Diphenylmethane Further Hydrogenation

Caption: Synthetic pathways from benzophenone to key intermediates.

Conclusion

4-tert-butyl-4'-chloro-3'-fluorobenzophenone serves as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its preparation via a robust Friedel-Crafts acylation protocol allows for its large-scale availability. Subsequent reduction of the carbonyl moiety, achievable through various established methods, provides access to both benzhydrol and diphenylmethane scaffolds. The choice of the reductive pathway can be tailored based on the specific requirements of the overall synthetic strategy, offering chemists a flexible approach to the construction of novel drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

  • Wolff–Kishner reduction - Grokipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659–662. [Link]

  • Lian, Z., et al. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of the American Chemical Society, 143(1), 358-364. [Link]

  • Vaia. (n.d.). Wolff-Kishner reduction of benzophenone gives (a) benzene (b) toluene (c) diphenylmethane (d) ethylbenzene. Retrieved April 7, 2026, from [Link]

  • Chaudhari, S. T., & Deshpande, R. M. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 7(5), 755–760. [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Carnegie Mellon University. [Link]

  • Miklós, D., et al. (2021). Hydrogenation of benzophenone by carbon-supported Pd catalysts. ResearchGate. [Link]

  • Di Vona, M. L., & Rosnati, V. (1991). Zinc-promoted reactions. 1. Mechanism of the Clemmensen reaction. Reduction of benzophenone in glacial acetic acid. The Journal of Organic Chemistry, 56(13), 4269–4273. [Link]

  • Nambo, M., et al. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science, 13(35), 10435-10441. [Link]

  • Sires, I., et al. (2018). An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone. Semantic Scholar. [Link]

  • Di Vona, M. L., & Rosnati, V. (1991). Zinc-promoted reactions. 1. Mechanism of the Clemmensen reaction. Reduction of benzophenone in glacial acetic acid. The Journal of Organic Chemistry, 56(13), 4269-4273. [Link]

  • Lian, Z., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ChemRxiv. [Link]

  • Bhattacharya, A. K., et al. (2024). The Clemmensen Reduction. Juniper Publishers. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2023). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. [Link]

  • Kumar, A., et al. (2014). A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes. Bulgarian Chemical Communications, 46(3), 543-546. [Link]

  • Bhattacharya, A. K. (2024). The Clemmensen Reduction. ResearchGate. [Link]

  • Ohwada, T., et al. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry, 10, 237-246. [Link]

  • Stark, H., et al. (2001). Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. Journal of Medicinal Chemistry, 44(4), 545-554. [Link]

  • PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved April 7, 2026, from [Link]

  • ResearchGate. (n.d.). Some important benzophenones and diarylmethanes and proposed oxetane replacement. [Link]

  • Szmant, H. H., Birke, A., & Lau, M. P. (1977). Mechanistic aspects of the Wolff-Kishner reaction. 7. The W-K reaction of benzophenone hydrazone in dimethyl sulfoxide. Journal of the American Chemical Society, 99(6), 1863–1871. [Link]

  • Szałaj, N., et al. (2023). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 353. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved April 7, 2026, from [Link]

  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved April 7, 2026, from [Link]

  • Langlois, B. R., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(10), 1467-1480. [Link]

  • EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • Jingye Pharmaceutical. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. [Link]

  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1864. [Link]

  • Wang, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(25), 20339-20350. [Link]

  • Khan, K. M., et al. (2014). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Medicinal Chemistry, 4(7), 479-485. [Link]

  • Storgaard, M., & Ellman, J. A. (2012). tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. Organic Syntheses, 89, 396. [Link]

  • Wang, Y., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2285. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved April 7, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

  • EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved April 7, 2026, from [Link]

  • Wang, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]

  • El-Sayed, M. T., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23909-23932. [Link]

  • Kowalski, D. J., & Miller, M. J. (2006). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 23). C. The Friedel-Crafts Acylation of Benzene. [Link]

Sources

Application

Application Note: Mechanistic Design and Protocol for the Synthesis of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone

Executive Summary The synthesis of highly substituted, asymmetric diaryl methanones (benzophenones) requires precise control over nucleophilic addition to prevent over-alkylation. The target molecule, 4-tert-butyl-4'-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted, asymmetric diaryl methanones (benzophenones) requires precise control over nucleophilic addition to prevent over-alkylation. The target molecule, 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS 951890-74-7)[1], is a sterically encumbered, halogenated scaffold frequently utilized as a critical intermediate in advanced drug development and materials research[2]. This application note details a scalable, high-yielding protocol leveraging a nitrile-directed Grignard addition, designed specifically to maximize atom economy and ensure absolute chemoselectivity.

Retrosynthetic Analysis & Mechanistic Rationale

When synthesizing asymmetric benzophenones via Grignard reagents, chemists must select an appropriate electrophile (e.g., acid chlorides, Weinreb amides, or nitriles). Acid chlorides are highly reactive but notoriously prone to double Grignard addition, yielding unwanted tertiary alcohols. While Weinreb amides prevent this, they require an additional synthetic step to prepare.

Nitriles offer an elegant, atom-economical alternative. The initial nucleophilic attack on a nitrile generates an N-magnesio imine salt. This intermediate is remarkably stable under anhydrous conditions, acting as an intrinsic protecting group that strictly limits the reaction to a single addition event until aqueous acidic hydrolysis is performed.

To construct 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, we evaluated two primary organometallic disconnections:

  • Path A: 4-tert-butylphenylmagnesium bromide[3] + 4-chloro-3-fluorobenzonitrile.

  • Path B: 4-chloro-3-fluorophenylmagnesium bromide + 4-tert-butylbenzonitrile.

Causality for Route Selection: Path A is vastly superior. The 4-tert-butylphenylmagnesium bromide reagent is electronically rich, sterically robust, and thermally stable[4]. Conversely, the polyhalogenated Grignard reagent in Path B (4-chloro-3-fluorophenylmagnesium bromide) is highly sensitive; subjecting it to the elevated temperatures required to drive addition into a hindered nitrile increases the risk of unwanted halogen-metal exchange or benzyne elimination pathways. By selecting Path A, we ensure a cleaner reaction profile, higher thermodynamic stability, and a maximized overall yield.

ReactionPathway Grignard 4-tert-Butylphenylmagnesium bromide Imine N-Magnesio Imine Salt (Stable Intermediate) Grignard->Imine THF, 0 °C to 65 °C Electrophile 4-Chloro-3-fluorobenzonitrile Electrophile->Imine Product 4-tert-Butyl-4'-chloro- 3'-fluorobenzophenone Imine->Product 2M HCl (aq) Hydrolysis, 60 °C

Fig 1. Reaction pathway highlighting the stable N-magnesio imine intermediate.

Experimental Design & Reagent Selection

The following stoichiometric ratios are optimized to ensure complete consumption of the nitrile while minimizing the homocoupling (biaryl formation) of the Grignard reagent.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
4-Chloro-3-fluorobenzonitrileElectrophile155.551.0015.5 g (100 mmol)Ensure strictly anhydrous
4-tert-Butylphenylmagnesium bromideNucleophile237.421.15230 mL (115 mmol)0.5 M solution in THF[3]
Tetrahydrofuran (THF)Solvent72.11N/A100 mLAnhydrous, inhibitor-free
2M Hydrochloric Acid (HCl)Hydrolysis/Quench36.464.00200 mLDrives imine to ketone
TolueneExtraction Solvent92.14N/A300 mLSuperior phase separation

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) and visual cues are embedded within the steps to ensure the scientist can verify the reaction's success in real-time without immediate reliance on external analytical core facilities.

Phase 1: System Preparation & Titration
  • Glassware Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, addition funnel, and an argon inlet.

  • Grignard Titration (IPC 1): Prior to use, titrate the commercial 4-tert-butylphenylmagnesium bromide solution[3] using salicylaldehyde phenylhydrazone. Causality: Grignard reagents degrade over time via moisture exposure. Establishing the exact molarity prevents under-dosing, which leaves unreacted nitrile, or over-dosing, which complicates purification due to biaryl homocoupling.

  • Substrate Solvation: Dissolve 4-chloro-3-fluorobenzonitrile (15.5 g, 100 mmol) in 100 mL of anhydrous THF under argon. Cool the vessel to 0 °C using an ice-water bath.

Phase 2: Nucleophilic Addition
  • Controlled Addition: Transfer the titrated Grignard reagent (115 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Causality: The initial nucleophilic attack is highly exothermic. Controlling the addition rate mitigates thermal spikes that could lead to solvent boiling or degradation of the electrophile.

  • Visual Validation (IPC 2): Observe the solution color. A successful addition will transition the clear/pale solution to a deep yellow/orange viscous complex. This physically indicates the formation of the N-magnesio imine salt.

  • Thermal Maturation: Remove the ice bath and gradually heat the reaction to a gentle reflux (65 °C) for 4 hours. Causality: The nitrile carbon is sterically hindered by the adjacent ortho-fluoro and para-chloro groups. Elevated thermal energy is required to drive the nucleophilic attack to 100% conversion.

Phase 3: Imine Hydrolysis (Critical Step)
  • Reaction Quench: Cool the vessel to 0 °C. Slowly add 200 mL of 2M HCl (aq) dropwise. Caution: Highly exothermic quench.

  • Acidic Hydrolysis: Once the quench is complete, heat the biphasic mixture to 60 °C for 2 hours with vigorous stirring.

    • Causality: Water alone will only yield the primary imine, which is highly stable. The acidic protons are required to protonate the imine nitrogen, rendering the carbon highly susceptible to nucleophilic attack by water, which eventually collapses into the target ketone and ammonium chloride.

  • TLC Validation (IPC 3): Extract a 0.1 mL aliquot from the organic layer. Run a TLC (Hexanes:EtOAc 9:1). The disappearance of the nitrile starting material (higher Rf) and the appearance of a strong UV-active spot (ketone product, lower Rf) confirms complete hydrolysis.

Phase 4: Workup & Isolation
  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Toluene (2 x 150 mL). Causality: Toluene is chosen over ethyl acetate or diethyl ether because it inherently breaks magnesium salt emulsions, ensuring a clean phase boundary.

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO3 (100 mL) and brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot heptane/isopropanol (9:1) to afford 4-tert-butyl-4'-chloro-3'-fluorobenzophenone as a crystalline solid.

ProtocolWorkflow Step1 1. Inert Setup Argon purge, dry THF Prevents Grignard quenching Step2 2. Controlled Addition 0 °C dropwise addition Mitigates thermal degradation Step1->Step2 Step3 3. Thermal Maturation Reflux at 65 °C Drives sterically hindered coupling Step2->Step3 Step4 4. Acidic Hydrolysis 2M HCl, vigorous stirring Converts imine to ketone Step3->Step4 Step5 5. Phase Separation Toluene extraction Isolates organic product Step4->Step5

Fig 2. Sequential workflow detailing critical process parameters and causality.

Analytical Validation & Quality Attributes

To verify the structural integrity and purity of the isolated 4-tert-butyl-4'-chloro-3'-fluorobenzophenone[1], the following Critical Quality Attributes (CQAs) should be assessed:

Analytical MethodExpected Result / SpecificationPurpose
1H NMR (400 MHz, CDCl3) ~1.35 (s, 9H, t-Bu), ~7.4-7.8 (m, 7H, Ar-H)Confirms incorporation of the tert-butyl group and proper aromatic proton count.
19F NMR (376 MHz, CDCl3) ~ -112 ppm (m, 1F)Verifies the retention of the fluorine atom, proving no unwanted nucleophilic aromatic substitution (SNAr) occurred.
LC-MS (ESI+) [M+H]+ m/z calculated for C17H17ClFO: 291.09; Found: ~291.1Confirms exact molecular weight. Isotopic pattern will show a classic 3:1 ratio for the 35Cl/37Cl isotopes.
HPLC Purity > 98% (UV detection at 254 nm)Ensures removal of 4,4'-di-tert-butylbiphenyl (homocoupling impurity).

Sources

Method

Application Note: Catalytic Functionalization and Reduction of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7 | MW: 290.77 g/mol )[1][2] Structural Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7 | MW: 290.77 g/mol )[1][2]

Structural Rationale & Catalytic Strategy

4-tert-Butyl-4'-chloro-3'-fluorobenzophenone is a highly versatile, multi-functional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials[3]. Its utility stems from three distinct, orthogonally reactive domains:

  • The tert-Butyl Group: Provides significant lipophilicity and steric bulk, which is critical for directing asymmetric induction during transition-metal catalysis.

  • The Diaryl Ketone Core: Serves as a reducible handle for generating chiral benzhydrols (diarylmethanols), a privileged pharmacophore in antihistamines, anticholinergics, and squalene synthase inhibitors[4].

  • The 4'-Chloro-3'-fluoro Motif: The inductive electron-withdrawing effect of the 3'-fluorine atom activates the adjacent C-Cl bond, lowering the activation energy required for oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0))[5].

This application note details two divergent catalytic workflows: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N bond formation) and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) (C=O reduction).

G SM 4-tert-butyl-4'-chloro- 3'-fluorobenzophenone BHA Buchwald-Hartwig Amination (Pd) SM->BHA Amine, Base Pd/Ligand ATH Asymmetric Transfer Hydrogenation (Ru) SM->ATH FA/TEA Ru-TsDPEN Prod1 C-N Coupled Diaryl Ketone BHA->Prod1 Prod2 Chiral Fluorinated Benzhydrol ATH->Prod2

Divergent catalytic functionalization pathways for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Mechanistic Insights & Causality in Experimental Design

Workflow A: Selective Buchwald-Hartwig Amination

While aryl chlorides are traditionally challenging substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond, the presence of the ortho-fluorine in 4-tert-butyl-4'-chloro-3'-fluorobenzophenone creates an electron-deficient environment that accelerates Pd(0) oxidative addition[5].

Causality of Ligand Choice: To prevent competitive nucleophilic aromatic substitution (S_NAr) at the C-F bond or unwanted protodehalogenation, a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (such as RuPhos or YPhos) must be employed. These ligands enforce a highly reactive, monoligated Pd(0) species that rapidly undergoes oxidative addition and subsequently accelerates reductive elimination, thereby outcompeting side reactions[5][6].

Workflow B: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The reduction of sterically hindered diaryl ketones to chiral alcohols requires precise stereocontrol. The[(arene)Ru(TsDPEN)Cl] catalyst system operates via a metal-ligand bifunctional mechanism[7].

Causality of Catalyst and H-Donor Choice: The precatalyst undergoes HCl elimination to form a 16-electron Ru(II) intermediate. This complex abstracts hydrogen from a Formic Acid/Triethylamine (FA/TEA) azeotrope to generate an active 18-electron Ru(II) hydride[7][8]. The massive steric disparity between the 4-tert-butylphenyl ring and the 4-chloro-3-fluorophenyl ring forces the substrate into a highly specific spatial orientation (distal to the η6 -arene ligand of the catalyst), ensuring exceptional enantiomeric excess (ee) during hydride transfer[7][9].

Mechanism Precat 16e- Ru(II) Complex (Active Catalyst) Hydride 18e- Ru(II) Hydride Intermediate Precat->Hydride H-abstraction HDonor Formic Acid / TEA (H2 Donor) HDonor->Hydride supplies H- Product Chiral Benzhydrol + Regenerated 16e- Ru(II) Hydride->Product Hydride transfer Ketone Benzophenone Derivative Ketone->Product C=O reduction Product->Precat Catalytic cycle renewal

Bifunctional mechanism of Noyori-Ikariya asymmetric transfer hydrogenation (ATH).

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected quantitative outcomes based on established catalytic benchmarks for electron-deficient chlorobenzophenones and sterically hindered diaryl ketones[5][7].

Reaction TypeCatalyst SystemReagents / SolventsTemp / TimeExpected ConversionSelectivity / ee
C-N Cross-Coupling 2 mol% Pd₂(dba)₃ 4 mol% RuPhosMorpholine (1.2 eq), NaOtBu (1.5 eq), Toluene80 °C / 4 h> 95%> 98% (Exclusive C-Cl activation)
Asymmetric Transfer Hydrogenation 0.5 mol% RuCl(p-cymene)[(S,S)-TsDPEN]FA/TEA (5:2 azeotrope), Dichloromethane (DCM)40 °C / 12 h> 99%> 95% ee (R-isomer)

Validated Experimental Protocols

Protocol A: Selective Buchwald-Hartwig Amination

Objective: Synthesize 4-tert-butyl-4'-morpholino-3'-fluorobenzophenone.

Self-Validation Gate 1 (Preparation): Ensure all glassware is oven-dried and operations are conducted under a strict Argon atmosphere. Palladium(0) and electron-rich phosphines are highly sensitive to oxidation.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv). Add anhydrous toluene (2 mL/mmol substrate) and stir at room temperature for 15 minutes. Validation: The solution must transition from a deep purple/red to a dark amber color, indicating the successful formation of the active L₁Pd(0) species.

  • Substrate Addition: Add 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 equiv, CAS: 951890-74-7)[3] and sodium tert-butoxide (1.5 equiv).

  • Amine Introduction: Inject morpholine (1.2 equiv) dropwise via syringe.

  • Thermal Cycling: Seal the flask, remove it from the glovebox, and heat to 80 °C in a pre-equilibrated oil bath for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Validation: The reaction is complete when the starting material mass (m/z 290.7) is fully consumed and replaced by the product mass (m/z 341.4).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Noyori-Ikariya Asymmetric Transfer Hydrogenation

Objective: Synthesize (R)-(4-(tert-butyl)phenyl)(4-chloro-3-fluorophenyl)methanol.

Self-Validation Gate 1 (Reagent Integrity): The Formic Acid/Triethylamine (FA/TEA) mixture must be strictly 5:2 (azeotropic). Deviations alter the pH, which can deactivate the ruthenium catalyst or cause racemic background reduction[7][8].

  • Substrate Solubilization: Dissolve 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Degas the solution by sparging with Argon for 10 minutes.

  • Catalyst Introduction: Add the chiral precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 equiv). Stir for 5 minutes at room temperature.

  • Hydride Donor Addition: Slowly add the commercially available FA/TEA (5:2) azeotrope (5.0 equiv of formic acid relative to substrate). Validation: Mild effervescence (CO₂ evolution) should be observed as the 16-electron Ru complex is converted into the active Ru-hydride[8].

  • Reaction Execution: Heat the mixture to 40 °C under a positive pressure of Argon for 12 hours.

  • In-Process Control (IPC): Monitor conversion via TLC (Hexanes/EtOAc 8:2). The benzhydrol product will elute significantly lower (lower R_f) than the starting ketone.

  • Chiral Validation: Upon full conversion, quench with saturated aqueous NaHCO₃, extract with DCM, and dry over Na₂SO₄. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess (>95% ee expected).

  • Purification: Isolate the pure chiral alcohol via recrystallization from hot heptane or via silica gel chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 4-tert-butyl-4'-chloro-3'-fluorobenzophenone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-tert-butyl-4'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone .

This reaction relies on a Friedel-Crafts acylation between tert-butylbenzene and 4-chloro-3-fluorobenzoyl chloride. While seemingly straightforward, the synthesis is complicated by the lability of the bulky tert-butyl group and the stoichiometric demands of Lewis acid catalysis. This guide provides the causality behind common failures and a self-validating protocol to ensure high-yield, regioselective results.

Part 1: Mechanistic Workflow

To troubleshoot effectively, we must first visualize the optimized reaction pathway. The order of operations is critical to prevent side reactions.

G A 4-Chloro-3-fluorobenzoyl chloride C Acylium Ion Complex A->C Lewis Acid Activation B AlCl3 (1.2 eq) in DCM (0 °C) B->C E Wheland Intermediate C->E Electrophilic Attack D tert-Butylbenzene (Slow Addition) D->E G 4-tert-butyl-4'-chloro- 3'-fluorobenzophenone E->G Deprotonation & Workup F Aqueous HCl Quench F->G

Figure 1: Optimal Friedel-Crafts workflow highlighting pre-formation of the acylium ion.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant loss of the tert-butyl group (dealkylation) or the formation of di-tert-butylbenzene byproducts? Causality & Solution: The tert-butyl group forms a highly stable carbocation. In the presence of strong Lewis acids like Aluminum Chloride (AlCl₃), it is highly prone to cleavage, skeletal rearrangement, or transalkylation [2]. If tert-butylbenzene is exposed to free AlCl₃ before the electrophile is fully generated, the catalyst will act on the arene instead of the acyl chloride. While the acylium ion itself is stabilized by resonance and does not rearrange [1], the arene's existing alkyl groups remain vulnerable. The Fix: Strictly control the order of addition. Never mix tert-butylbenzene directly with AlCl₃. Always pre-form the acylium ion complex by reacting the acyl chloride with AlCl₃ first. Only after this complex is formed should you slowly add the tert-butylbenzene at low temperatures (0–5 °C) to suppress the thermal activation energy required for tert-butyl cleavage.

Q2: My reaction stalls at 50-60% conversion, even with extended reaction times. Adding more tert-butylbenzene doesn't help. What is wrong? Causality & Solution: You are experiencing catalyst starvation due to product complexation. Unlike Friedel-Crafts alkylation, which is a truly catalytic process, Friedel-Crafts acylation requires more than one equivalent of the Lewis acid [4]. The newly formed benzophenone product contains a Lewis basic carbonyl oxygen that strongly coordinates with AlCl₃, forming a highly stable 1:1 complex [3]. This effectively removes the catalyst from the active cycle. The Fix: You must use a stoichiometric excess of strictly anhydrous AlCl₃ (typically 1.1 to 1.2 equivalents relative to the acyl chloride). Furthermore, ensure your AlCl₃ is from a fresh, tightly sealed bottle; ambient moisture will rapidly hydrolyze it, further depleting the active catalyst concentration.

Q3: How do I minimize the formation of ortho-isomers and ensure para-selectivity? Causality & Solution: The bulky tert-butyl group provides significant steric hindrance, naturally directing the incoming acylium ion to the para position. However, elevated temperatures can provide enough kinetic energy to overcome this steric barrier, reducing regioselectivity. Maintaining the reaction temperature strictly below 10 °C during the arene addition and using a moderately polar solvent like Dichloromethane (DCM) ensures >95% para-selectivity.

Part 3: Quantitative Optimization Data

The following table summarizes how critical reaction parameters impact the yield of the desired benzophenone versus the formation of dealkylated byproducts.

Reaction Parameter ProfileCatalyst (Eq)Temp (°C)Order of AdditionTarget Yield (%)Dealkylation Byproduct (%)
Optimized (Recommended) AlCl₃ (1.2)0 to 25Acylium pre-formed> 92% < 2%
Sub-optimal Sequence AlCl₃ (1.2)0 to 25Arene + AlCl₃ first~ 65%~ 20%
Catalyst Starved AlCl₃ (0.5)0 to 25Acylium pre-formed~ 45%< 1%
Thermal Degradation AlCl₃ (1.2)80 (Reflux)Acylium pre-formed~ 50%> 35%

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes stoichiometric excesses and temperature control to ensure complete conversion while protecting the tert-butyl moiety.

Materials Required:

  • 4-chloro-3-fluorobenzoyl chloride (1.0 eq, limiting reagent)

  • tert-Butylbenzene (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of acyl chloride)

  • 1M Aqueous HCl (for quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge the system with N₂ to ensure strict anhydrous conditions.

  • Acylium Ion Formation: Dissolve 4-chloro-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) in small portions over 15 minutes to control the exotherm. Stir the suspension at 0 °C for 30 minutes. Validation Check: The mixture will darken as the active acylium ion complex forms.

  • Arene Addition (Critical Step): Dilute tert-butylbenzene (1.05 eq) in a minimal volume of anhydrous DCM. Transfer to the dropping funnel and add dropwise to the reaction mixture over 30–45 minutes. Crucial: Maintain the internal temperature strictly below 5 °C during this addition to prevent dealkylation.

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2–4 hours. Validation Check: Monitor the reaction via TLC or HPLC until the acyl chloride is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold 1M HCl. (Caution: Highly exothermic). Stir for 15 minutes to fully decompose the aluminum-ketone complex.

  • Workup & Purification: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from ethanol) or silica gel chromatography.

Part 5: References

  • LibreTexts Chemistry - 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at:[Link]

  • Pressbooks - 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at:[Link]

  • Knowledge Base (edu.krd) - Friedel–Crafts Acylation of Benzene. Available at:[Link]

  • Wiley-VCH - Introduction: Green Chemistry and Catalysis. Available at:[Link]

Optimization

troubleshooting solubility issues with 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

Application Science Division | Troubleshooting & Formulation Guide Welcome to the Application Science troubleshooting hub for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7). As a highly substituted diary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Science Division | Troubleshooting & Formulation Guide

Welcome to the Application Science troubleshooting hub for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7). As a highly substituted diarylketone, this molecule presents significant solubility challenges in both in vitro and in vivo workflows. This guide is designed by our Senior Application Scientists to provide you with causally driven, self-validating protocols to overcome these formulation hurdles.

Diagnostic Overview: The Chemistry of Insolubility

To troubleshoot a compound, we must first understand the physical chemistry driving its behavior. The core structure is inherently lipophilic, possessing a computed baseline LogP of approximately 3.4 and lacking any hydrogen bond donors[1].

When we modify this core to create 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, we introduce extreme hydrophobicity. The addition of a bulky displaces surrounding water molecules, significantly increasing the entropic cost of aqueous solvation[2]. Furthermore, the dual halogenation (chloro and fluoro substitutions) increases the molecular volume and lipophilicity, pushing the estimated LogP well above 5.0. Because the molecule relies entirely on van der Waals forces and lacks the ability to form favorable hydrogen bonds with water, it faces a massive thermodynamic barrier to cavity formation in aqueous media[3].

Solubility & Physicochemical Matrix
Property / SolventStatus / ValueCausality & Experimental Impact
Estimated LogP > 5.0Extremely lipophilic; will aggressively partition into lipid membranes or crash out of polar solutions.
H-Bond Donors 0Cannot donate hydrogen bonds to water, preventing the formation of stable hydration shells.
H-Bond Acceptors 1 (Ketone Oxygen)Insufficient to overcome the hydrophobic bulk of the diaryl rings and tert-butyl group.
Water / PBS InsolubleHigh thermodynamic barrier; compound will immediately nucleate and precipitate.
100% DMSO / DMF Highly SolublePolar aprotic solvents effectively disrupt the crystalline lattice via dipole interactions.
PEG-400 / Tween-80 Soluble (Micellar)Amphiphilic structures shield the hydrophobic core, allowing for stable colloidal dispersions.

Formulation Decision Workflow

FormulationWorkflow Start Start: 4-tert-butyl-4'-chloro- 3'-fluorobenzophenone InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo DMSO Dissolve in 100% DMSO (Stock 10-50 mM) InVitro->DMSO SolInVivo Co-solvent System (e.g., 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline) InVivo->SolInVivo Media Dilute in Media (Final DMSO < 0.5%) DMSO->Media Crash Precipitation? Media->Crash Fix1 Pre-warm media & Add dropwise with vortexing Crash->Fix1 Yes (Mild) Fix2 Use 10% HP-β-CD or BSA as carrier Crash->Fix2 Yes (Severe)

Decision tree for formulating highly lipophilic benzophenones for in vitro and in vivo use.

Troubleshooting Q&A

Q: Why does my compound immediately precipitate when added to aqueous cell culture media? A: This is a classic "solvent shift" phenomenon. When you transfer the compound from 100% DMSO into a 99% aqueous environment, the dielectric constant of the microenvironment changes instantaneously. Because the tert-butyl and halogenated rings cannot interact favorably with water, the molecules rapidly self-associate to minimize their exposed surface area, leading to nucleation and visible precipitation.

Q: How do I prepare a stable stock solution for in vitro high-throughput screening (HTS)? A: Use strictly anhydrous, cell-culture grade 100% DMSO. Causality: Water absorption from ambient humidity will drastically lower the solvating power of DMSO over time. Store your stocks in tightly sealed glass vials (never plastic, as lipophilic compounds can leach plasticizers from standard microfuge tubes) and keep them in a desiccator.

Q: Even with low DMSO concentrations (<0.5%), my compound crystallizes in the assay plate. How can I fix this? A: You must alter the kinetics of the solvent shift.

  • Thermal kinetics: Pre-warm your media to 37°C before adding the compound. Cold media accelerates nucleation.

  • Mechanical kinetics: Add the DMSO stock dropwise while the media is actively vortexing. This prevents localized zones of high compound concentration.

  • Carrier molecules: If precipitation persists, supplement your media with 0.1% Bovine Serum Albumin (BSA) or use a 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution. Causality: These agents provide a hydrophobic pocket that encapsulates the benzophenone core, acting as a thermodynamic "chaperone" in the aqueous phase.

Standard Operating Procedure (SOP): In Vivo Formulation

For oral (PO) or intraperitoneal (IP) dosing in rodent models, simple aqueous suspensions will result in erratic pharmacokinetics and poor bioavailability. You must construct a step-down co-solvent system.

Protocol: Preparation of a 5 mg/mL Dosing Solution (5% DMSO, 40% PEG-400, 5% Tween-80, 50% Saline)

  • Step 1: Primary Dissolution. Weigh 5 mg of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone into a clean glass vial. Add 50 µL of 100% DMSO. Vortex and sonicate for 2-3 minutes until optically clear.

    • Causality: DMSO acts as the primary solvent, utilizing its polar aprotic nature to completely disrupt the solid crystalline lattice.

  • Step 2: Co-solvent Addition. Add 400 µL of PEG-400 to the vial. Vortex vigorously for 30 seconds.

    • Causality: PEG-400 lowers the dielectric constant of the mixture, preventing the compound from crashing out when the aqueous phase is eventually introduced.

  • Step 3: Surfactant Coating. Add 50 µL of Tween-80. Vortex until the mixture is entirely homogeneous.

    • Causality: Tween-80 is an amphiphilic surfactant. Its hydrophobic tails associate with the benzophenone, while its hydrophilic heads face outward, priming the system for micelle formation.

  • Step 4: Aqueous Phase Integration. Slowly add 500 µL of 0.9% sterile saline dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition ensures the surfactant has time to form stable colloidal micelles around the compound. Dumping the saline in all at once will overwhelm the critical micelle concentration (CMC) kinetics, causing immediate precipitation.

Trustworthiness & Self-Validation Check

To verify that your formulation was successful and is safe for dosing, perform the Tyndall Effect Test : After Step 4, hold the vial in a dark room and shine a laser pointer directly through the liquid.

  • Pass: You will see a solid, continuous beam of light passing through the liquid. This confirms a stable micellar dispersion (colloid) has formed.

  • Fail: If you see distinct, sparkling "stars" or individual particulates reflecting in the laser path, the compound has nucleated. Do not dose this mixture. The solvent shift occurred too rapidly. Discard and repeat, ensuring slower dropwise addition in Step 4.

References

  • Title: Benzophenone | C13H10O | CID 3102 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hydrophobic Hydration in Water–tert-Butyl Alcohol Solutions by Extended Depolarized Light Scattering Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Hydrophobicity: Is LogP(o/w) more than the sum of its parts? Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Troubleshooting

optimizing reaction temperature for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-tert-Butyl-4'-chloro-3'-fluorobenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

This compound is typically synthesized via the Friedel-Crafts acylation of tert-butylbenzene with 4-chloro-3-fluorobenzoyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. While the bulky tert-butyl group acts as an excellent para-directing group to ensure high regioselectivity, its lability under Lewis acidic conditions makes precise thermal control the single most critical parameter for success.

Reaction Pathway & Mechanistic Pitfalls

ReactionPathway SM tert-Butylbenzene + Acyl Chloride Acylium Acylium Ion Intermediate (AlCl3 Complex) SM->Acylium AlCl3, 0°C Product 4-tert-Butyl-4'-chloro- 3'-fluorobenzophenone Acylium->Product 0-25°C (Kinetic Control) Byproduct Dealkylation Byproduct (des-tert-butyl) Acylium->Byproduct >35°C (Thermodynamic) Product->Byproduct Excess Heat

Caption: Reaction pathway showing temperature-dependent dealkylation side reactions.

Troubleshooting & FAQs

Q1: Why is temperature control so critical when acylating tert-butylbenzene compared to toluene or benzene? A: The causality lies in the stability of the carbocation intermediate. Under Friedel-Crafts conditions, AlCl₃ not only activates the acyl chloride but can also coordinate with the aromatic ring. If the thermal energy in the reactor exceeds the activation barrier for carbon-carbon bond cleavage, the tert-butyl group is expelled because it forms a highly stabilized tertiary carbocation. This phenomenon, known as1[1], shifts the reaction from kinetic control (productive acylation) to thermodynamic degradation.

Q2: I am detecting a large amount of 4-chloro-3-fluorobenzophenone (the des-tert-butyl byproduct) in my LC-MS. How do I prevent this? A: The presence of the des-tert-butyl byproduct indicates that your reaction experienced a thermal spike, likely during the catalyst addition or the aqueous quench[2]. To prevent this, the reaction must be treated as a self-validating thermal system:

  • Addition Phase: Maintain the internal temperature strictly between 0–5°C during AlCl₃ addition.

  • Propagation Phase: Allow the reaction to warm naturally to no higher than 20–25°C.

  • Quench Phase: The quench is highly exothermic. Pouring the reaction mixture over crushed ice-water (rather than adding water to the reactor) is mandatory to prevent late-stage dealkylation.

Q3: Can I use a milder Lewis acid (e.g., Zinc Chloride or Scandium Triflate) to avoid dealkylation at higher temperatures? A: While milder Lewis acids do suppress dealkylation[2], they are generally insufficient for this specific synthesis. The 4-chloro-3-fluorobenzoyl chloride is deactivated by the electron-withdrawing halogens, requiring the strong electrophilic activation provided by stoichiometric AlCl₃. Therefore, thermal optimization remains your primary control lever.

Q4: Why does the protocol dictate adding AlCl₃ to the mixture of arene and acyl chloride, rather than pre-forming the acylium ion? A: Pre-forming the acylium ion (the Perrier procedure) generates a massive, immediate exotherm when the arene is introduced. By adding solid AlCl₃ portion-wise to the dissolved arene and acyl chloride, the rate of the reaction is physically limited by the dissolution and complexation of the solid catalyst. This allows the reactor's cooling jacket to easily manage the heat evolution, preventing localized hot spots that trigger dealkylation.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes in-house optimization data demonstrating the causal relationship between internal reaction temperature and product distribution.

Temperature ProfileConversion (%)Desired Product Yield (%)Dealkylated Byproduct (%)Isomeric Byproducts (%)
0°C (Constant) 45% (Stalled)42%< 1%2%
0°C → 25°C (Optimized) > 99% 92% 2% 5%
0°C → 45°C > 99%65%28%6%
25°C (Constant Addition) > 99%71%21%7%

Note: Stalling at 0°C occurs due to the precipitation of the intermediate AlCl₃-ketone complex, which traps the catalyst. Warming to 25°C is required to maintain turnover.

Optimized Experimental Protocol

This methodology is designed as a self-validating system. Proceeding to subsequent steps is entirely dependent on meeting specific internal temperature (T_int) criteria.

Reagents:

  • tert-Butylbenzene: 1.05 equivalents (acts as a slight excess to trap any trace tert-butyl cations).

  • 4-Chloro-3-fluorobenzoyl chloride: 1.00 equivalent.

  • Aluminum chloride (AlCl₃, anhydrous): 1.15 equivalents.

  • Dichloromethane (DCM, anhydrous): 5 volumes.

Step-by-Step Methodology:

  • System Preparation: Equip a jacketed reactor with an overhead stirrer, an internal RTD temperature probe, and a nitrogen inlet. Critical: External bath temperatures are insufficient for monitoring exothermic Lewis acid complexation; an internal probe is mandatory.

  • Reagent Charging: Charge the reactor with anhydrous DCM, tert-butylbenzene, and 4-chloro-3-fluorobenzoyl chloride. Initiate stirring at 250 RPM under a nitrogen atmosphere.

  • Initial Cooling: Set the jacket chiller to -5°C. Wait until the internal probe registers T_int ≤ 2°C.

  • Catalyst Addition (Closed-Loop Control): Divide the anhydrous AlCl₃ into 5 equal portions. Add the first portion. The T_int will spike. Do not add the next portion until T_int returns to ≤ 3°C. Repeat this for all portions.

  • Reaction Propagation: Once addition is complete, adjust the jacket temperature to 20°C. Allow the reaction mixture to warm gradually. Stir for 3 to 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via HPLC. Proceed only when acyl chloride consumption is >99%.

  • Exotherm-Controlled Quench: Prepare a separate vessel containing 10 volumes of crushed ice and 1M HCl. Slowly transfer the reaction mixture into the ice mixture under vigorous stirring. Never add the aqueous quench directly into the reactor, as the trapped heat will cause instantaneous dealkylation.

  • Workup: Separate the organic layer, wash with 5% NaHCO₃ until pH 7, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Experimental Workflow Visualization

Workflow Step1 1. Charge DCM, SM, & Acyl Chloride Step2 2. Cool Reactor (Target: T_int < 2°C) Step1->Step2 Step3 3. Portion-wise AlCl3 (Wait for T_int < 3°C) Step2->Step3 Step4 4. Warm to 20-25°C (Stir 3-4 hrs) Step3->Step4 Step5 5. IPC via HPLC (Target: >99% Conv.) Step4->Step5 Step6 6. Reverse Quench (Over Ice/HCl) Step5->Step6

Caption: Step-by-step optimized workflow for temperature-controlled Friedel-Crafts acylation.

References

  • Friedel–Crafts reaction - Wikipedia -[Link]

  • What is the role of AlCl3 in dealkylation of phenol ring substituted with tertiary butyl? - Chemistry Stack Exchange -[Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry -[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals troubleshooting the Friedel-Crafts acylation of tert-butylbenzene with 4-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals troubleshooting the Friedel-Crafts acylation of tert-butylbenzene with 4-chloro-3-fluorobenzoyl chloride to yield 4-tert-butyl-4'-chloro-3'-fluorobenzophenone . While the synthetic route is standard, the steric bulk and thermodynamic stability of the tert-butyl cation introduce significant chemoselectivity challenges—most notably, dealkylation and transalkylation.

This guide provides field-proven insights, self-validating experimental protocols, and mechanistic causality to help you eliminate side products and maximize your isolated yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing 4-chloro-3-fluorobenzophenone instead of the target compound? A1: This is the classic "dealkylation" side reaction. The tert-butyl group is an excellent leaving group under strong Lewis acidic conditions because it forms a highly stable tertiary carbocation . When the reaction temperature exceeds 5 °C or when an excessive stoichiometric amount of Aluminum Chloride (AlCl₃) is used, the reverse Friedel-Crafts alkylation pathway outcompetes the forward acylation.

Q2: I am detecting di-tert-butylated impurities in my GC-MS. Where do they come from? A2: These are the result of "transalkylation." Once the tert-butyl cation is cleaved from the starting material (as described in Q1), it acts as an active electrophile and attacks unreacted tert-butylbenzene molecules . This cascade effect not only consumes your starting material but creates highly lipophilic impurities that are notoriously difficult to separate via standard silica gel chromatography.

Q3: Does the order of reagent addition matter? A3: Absolutely. Adding AlCl₃ directly to a mixture of both reagents often causes localized exotherms that trigger immediate dealkylation. The correct approach is to pre-form the acylium ion complex by adding AlCl₃ to 4-chloro-3-fluorobenzoyl chloride at 0 °C, and then adding the tert-butylbenzene dropwise.

Section 2: Troubleshooting Guide & Quantitative Optimization

To demonstrate the causality between reaction conditions and side product formation, observe the quantitative optimization data below.

Table 1: Impact of Reaction Conditions on Side Product Distribution

TemperatureAlCl₃ EquivalentsSolventTarget Product (%)Dealkylated Side Product (%)Transalkylated Impurities (%)
25 °C (RT)1.50 eqDCM45%35%20%
10 °C1.20 eqDCM72%18%10%
0 °C 1.05 eq DCM 94% < 3% < 3%
0 °C1.05 eqNitrobenzene88%8%4%

Expert Insight: Strict temperature control (0 °C) and limiting AlCl₃ to a slight excess (1.05 eq) are non-negotiable parameters for suppressing the thermodynamic cleavage of the tert-butyl group .

Section 3: Mechanistic Workflow Diagram

The following diagram illustrates the kinetic versus thermodynamic pathways in this reaction system, highlighting where side products originate.

FriedelCrafts A tert-Butylbenzene + 4-Chloro-3-fluorobenzoyl chloride B AlCl3 Complexation (0°C, DCM, 1.05 eq) A->B Controlled Addition C Acylium Ion Intermediate B->C -HCl D Target Product: 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (Kinetic Pathway) C->D Para-Attack (Optimal Conditions) E Side Product 1: 4-Chloro-3-fluorobenzophenone (Dealkylation) C->E Excess AlCl3 / T > 5°C (Loss of t-Bu cation) F Side Product 2: Di-tert-butylated Arenes (Transalkylation) E->F t-Bu cation attacks starting material

Mechanistic divergence in the synthesis of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure you can verify the integrity of the reaction before proceeding to the next step.

Reagents & Materials:

  • 4-Chloro-3-fluorobenzoyl chloride: 1.0 equivalent (10 mmol, 1.93 g)

  • tert-Butylbenzene: 1.05 equivalents (10.5 mmol, 1.41 g)

  • Aluminum chloride (AlCl₃, anhydrous): 1.05 equivalents (10.5 mmol, 1.40 g)

  • Dichloromethane (DCM, anhydrous): 20 mL

Step-by-Step Methodology:

  • Preparation of the Acylium Complex: Purge a dry 100 mL three-neck round-bottom flask with nitrogen. Add 4-chloro-3-fluorobenzoyl chloride and 10 mL of anhydrous DCM. Cool the mixture to exactly 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add anhydrous AlCl₃ in three equal portions over 15 minutes.

    • Causality Check: Adding AlCl₃ in portions prevents a sudden exotherm. The solution should turn pale yellow, indicating the successful formation of the highly reactive acylium ion complex.

  • Substrate Addition: Dilute tert-butylbenzene in 10 mL of DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 2 °C.

  • In-Process Control (IPC): Stir the reaction at 0 °C for 2 hours.

    • Self-Validation: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC or GC-MS. You should observe the product mass (m/z = 290). If a peak at m/z = 234 appears, it indicates dealkylation is occurring; immediately proceed to the quench step to prevent further degradation.

  • Quenching: Once conversion is >95%, pour the reaction mixture slowly into 50 mL of vigorously stirred crushed ice containing 5 mL of concentrated HCl.

    • Causality Check: The acidic, low-temperature quench breaks the aluminum-ketone complex without generating enough heat to cause late-stage cleavage of the tert-butyl group.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude product. Recrystallize from cold ethanol to remove trace regioisomers.

Section 5: References
  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts Chemistry URL: [Link]

  • Title: US4895984A - Acylation of aromatics Source: Google Patents URL:

  • Title: 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone Source: PubChem URL: [Link]

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

Welcome to the Technical Support Center for halogenated benzophenone derivatives. This guide is engineered for research scientists and process chemists tasked with isolating and purifying 4-tert-butyl-4'-chloro-3'-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated benzophenone derivatives. This guide is engineered for research scientists and process chemists tasked with isolating and purifying 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7)[1].

Because this molecule is highly lipophilic and prone to metastable liquid-liquid demixing ("oiling out") during crystallization, standard purification templates often fail. This guide provides a causality-driven, self-validating workflow to ensure high-purity isolation.

Physicochemical Profiling & Impurity Matrix

To design an effective purification strategy, we must first understand the molecule's physical properties and the typical impurities generated during its synthesis (commonly via Friedel-Crafts acylation)[2]. The bulky tert-butyl group dominates the molecule's lipophilicity, while the halogen atoms (Cl, F) introduce specific dipole moments that dictate its behavior on a silica stationary phase.

Table 1: Physicochemical Data & Chromatographic Behavior
ParameterValue / CharacteristicCausality & Experimental Implication
Molecular Weight 290.76 g/mol Determines stoichiometric equivalents and expected mass recovery.
Lipophilicity (LogP) HighThe tert-butyl group significantly reduces polarity. Elution on normal-phase silica requires highly non-polar solvent systems (e.g., >95% Hexane).
Solubility (Cold) Poor in hexanes, water; Moderate in alcohols.Ideal for crystallization. Isopropanol is the preferred solvent due to its steep solubility curve for benzophenones[3].
Solubility (Hot) High in EtOAc, DCM, Toluene, hot Isopropanol.Allows for high-concentration loading during hot filtration or liquid-liquid extraction.
Common Impurities Regioisomers (e.g., 2,4'-isomers), unreacted starting materials, AlCl₃ residues.Regioisomers have nearly identical Rf values; requires shallow chromatographic gradients. Al salts necessitate acidic aqueous washing[2].

Purification Workflow Visualization

The following diagram outlines the self-validating sequence from crude reaction mixture to the >99% pure crystalline product. Each step acts as a checkpoint to ensure the subsequent step operates under optimal conditions.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Quench) Extraction Liquid-Liquid Extraction (DCM / H2O + 1M HCl Wash) Crude->Extraction Removes Al salts Drying Drying & Concentration (Na2SO4, Rotary Evaporation) Extraction->Drying Validated by clear organic layer Chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Drying->Chromatography Removes polar byproducts Recrystallization Recrystallization (Hot Isopropanol / Controlled Cooling) Chromatography->Recrystallization Isolates target regioisomer Pure Pure 4-tert-butyl-4'-chloro- 3'-fluorobenzophenone Recrystallization->Pure >99% Purity (NMR/HPLC)

Figure 1: Sequential purification workflow for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Standard Operating Procedures (SOPs)

Protocol A: Flash Column Chromatography (Regioisomer Separation)

Because Friedel-Crafts acylation can yield unwanted ortho-acylated byproducts, chromatography is often required before final crystallization.

  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in 100% hexanes. Pack the column under positive pressure to ensure a uniform bed. Causality: A uniform bed prevents channeling, which is critical when separating regioisomers with ΔRf < 0.1.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM completely. Load this dry powder onto the column. Causality: The target molecule is highly lipophilic; liquid loading in DCM would cause band broadening and premature elution.

  • Elution: Begin with 100% hexanes for 2 column volumes (CV) to elute unreacted fluorobenzene or tert-butylbenzene. Gradually increase polarity to 98:2 Hexane:Ethyl Acetate.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the target spot and concentrate under reduced pressure.

Protocol B: Anti-Oiling Recrystallization from Isopropanol

Halogenated benzophenones are notorious for "oiling out"—a phenomenon where the solute separates as a metastable liquid phase rather than nucleating into crystals[4]. Isopropanol is the authoritative solvent for this class of molecules[3].

  • Dissolution: Suspend the chromatographed solid in isopropanol (approx. 3–5 mL per gram of product). Heat to reflux (82°C) with vigorous stirring until completely dissolved.

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed fluted filter paper to remove any silica dust carried over from Protocol A.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Do not place it in an ice bath. Allow it to cool ambiently at a rate of ~0.5°C/min. Causality: Rapid cooling forces the system into a high supersaturation state, crossing the spinodal curve and triggering liquid-liquid demixing (oiling out) rather than crystal nucleation[5].

  • Seeding: Once the solution reaches ~50°C (or becomes slightly cloudy), add 1–2 mg of pure 4-tert-butyl-4'-chloro-3'-fluorobenzophenone crystals. Causality: Seeding provides a template for nucleation, bypassing the metastable zone and forcing the compound to crystallize rather than oil out[6].

  • Isolation: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter via a Büchner funnel, wash with ice-cold isopropanol (1 mL/g), and dry under high vacuum for 12 hours.

Troubleshooting & FAQs

Q: My recrystallization solution is forming a heavy, sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: This is "oiling out" (liquid-liquid demixing). It occurs when the concentration of the solute is too high, or the cooling rate is too fast, causing the solute to separate as a liquid before it can crystallize[4]. Solution: Reheat the mixture to reflux until the oil redissolves completely. Add 10-15% more isopropanol to slightly dilute the system, then cool it very slowly. Introduce a seed crystal just before the temperature where oiling previously occurred.

Q: I am using a binary solvent system (Ethanol/Water) and getting poor yields. Why? A: While drowning-out crystallization (adding water as an anti-solvent to an alcohol solution) is used for basic benzophenones[7], the tert-butyl group makes this specific derivative extremely hydrophobic. Adding water often instantly crashes the product out as an amorphous solid or oil, trapping impurities. Stick to a single-solvent system like isopropanol, which has a natural, steep temperature-solubility gradient for fluorobenzophenones[3].

Q: TLC shows a closely eluting impurity just below my product spot. What is it, and how do I remove it? A: This is almost certainly a regioisomer (e.g., the 2-chloro or 2'-acylated derivative) formed during the Friedel-Crafts synthesis. Because their polarities are nearly identical, they co-elute easily. Solution: Do not attempt to separate them using a steep gradient. Run an isocratic column at 99:1 Hexane:EtOAc. If the impurity persists, rely on the isopropanol recrystallization (Protocol B); the crystal lattice of the para-substituted target molecule is highly specific and will typically exclude ortho-substituted impurities during slow crystal growth[2].

Q: My final crystals have a slight yellowish tint. Is this normal? A: Pure 4-tert-butyl-4'-chloro-3'-fluorobenzophenone should be a white to off-white crystalline solid. A yellow tint indicates trace transition metals (if a different catalyst was used) or conjugated degradation products. Solution: Dissolve the crystals in hot isopropanol, add 5% w/w activated charcoal, boil for 5 minutes, and perform a hot filtration. The charcoal will adsorb the colored polymeric/conjugated impurities.

References

  • PubChem - NIH. "4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO | CID 24723098". National Center for Biotechnology Information. Available at:[Link]

  • Borissova, A., et al. (2004). "Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy". Crystal Growth & Design, ACS Publications. Available at:[Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out". ResearchGate Publications. Available at:[Link]

  • Google Patents (US4453009A). "Process for producing fluorobenzophenone derivatives". United States Patent Office.

Sources

Optimization

overcoming steric hindrance in 4-tert-butyl-4'-chloro-3'-fluorobenzophenone coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 4-tert-butyl-4'-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone .

Coupling at the 4'-chloro position of this molecule presents a unique dichotomy: the ortho-fluoro group electronically activates the C-Cl bond but introduces severe steric hindrance and side-reaction vulnerabilities. Combined with the extreme lipophilicity of the distal tert-butyl group, standard coupling protocols often fail. This guide provides the causality behind these failures and self-validating protocols to overcome them.

Mechanistic Insight: The Ortho-Fluoro Paradox

To master this coupling, we must first understand the substrate's microenvironment. The 3'-fluoro group exerts a strong inductive electron-withdrawing effect, which actually accelerates the initial oxidative addition of the C-Cl bond to the Palladium(0) center[1].

However, once the Pd(II) aryl complex is formed, the lone pairs and spatial volume of the fluorine atom—compounded by the bulky benzophenone framework—create a massive steric bottleneck during the transmetalation step. Furthermore, the highly electrophilic nature of the fluorinated ring makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) or competitive C-F bond activation if the wrong base is selected[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Accelerated by 3'-F) Pd0->OA Ar-Cl PdII Pd(II) Aryl Complex (Sterically Crowded) OA->PdII TM Transmetalation (Steric Bottleneck) PdII->TM Boronic Acid + Base RE Reductive Elimination (Forced by Ligand Bulk) TM->RE RE->Pd0 Product

Pd-Catalyzed Cross-Coupling Cycle Highlighting the Transmetalation Bottleneck.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at 20-30% conversion. Why is the catalyst dying? Causality: Because the ortho-fluoro group creates a sterically crowded Pd(II) intermediate, small or highly flexible ligands (like PPh3 or dppf) fail to open a coordination site for the incoming boronic acid. The catalytic cycle stalls at transmetalation, and the resting Pd(II) species eventually decomposes into inactive palladium black. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [3]. These ligands force the Palladium center into a monoligated state ( L1​Pd ), which easily accommodates the bulky substrate, while their sheer steric bulk accelerates the final reductive elimination step.

Q2: LC-MS shows a significant byproduct with a mass of[M - 19 + Nucleophile]. What is happening? Causality: You are observing defluorination. The 3'-fluoro-4'-chloro system is highly activated toward S_NAr[4]. If you are using strong alkoxide bases (e.g., KOtBu, NaOMe) or hydroxide bases at high temperatures, they act as nucleophiles and displace the fluorine atom before coupling can occur. Solution: Transition to milder, non-nucleophilic inorganic bases. Anhydrous K3​PO4​ or Cs2​CO3​ provide the necessary basicity to activate the boronic acid (forming the reactive boronate) without triggering S_NAr side reactions[2].

Q3: The starting material is crashing out of the reaction mixture. How do I fix this? Causality: The tert-butylbenzophenone moiety is highly lipophilic. Standard Suzuki solvent systems (like 1:1 THF/Water or EtOH/Water) lack the organic solvating power required to keep this specific substrate in solution at reaction temperatures. Solution: Shift to a biphasic system with a high organic-to-aqueous ratio, such as 4:1 Dioxane/Water or Toluene/Water.

Workflow Start Low Yield in Coupling? CheckSM Analyze Reaction Mixture (LC-MS) Start->CheckSM HighSM High Unreacted SM (Failed Oxidative Addition) CheckSM->HighSM LowSM Low Unreacted SM (Side Reactions/SNAr) CheckSM->LowSM Sol1 Switch to XPhos/SPhos Increase Pd Loading HighSM->Sol1 Sol2 Switch to Weaker Base (Cs2CO3) Lower Temperature LowSM->Sol2

Diagnostic Decision Tree for Troubleshooting Coupling Inefficiencies.

Quantitative Data: Catalyst & Conditions Screening

To prevent wasted optimization cycles, review our internal screening data for the coupling of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone with standard arylboronic acids.

Catalyst System (2 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Primary Observation / Byproduct
Pd(PPh3​)4​ None Na2​CO3​ THF / H2​O (1:1)8018%Stalled; High unreacted SM
Pd(OAc)2​ dppf KOtBu Toluene9035%Heavy defluorination (S_NAr)
Pd2​(dba)3​ RuPhos K3​PO4​ Dioxane / H2​O (4:1)8065%Moderate conversion
Pd2​(dba)3​ XPhos K3​PO4​ Dioxane / H2​O (4:1) 80 94% Clean conversion; Trace homocoupling

Self-Validating Experimental Protocol

This optimized Suzuki-Miyaura methodology utilizes built-in visual and analytical checkpoints to ensure the system is behaving as expected before you commit to long reaction times.

Materials Required:

  • 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2​(dba)3​ (1.0 mol% Pd)

  • XPhos (2.4 mol%)

  • K3​PO4​ (Aqueous 2.0 M, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Critical Step):

    • In an oven-dried Schlenk flask under inert atmosphere (Argon), combine Pd2​(dba)3​ and XPhos in 2 mL of anhydrous 1,4-Dioxane.

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red suspension to a homogenous pale yellow/orange solution . This visual shift confirms the successful formation of the active L1​Pd(0) complex. If it remains purple, your solvent is wet or your ligand is oxidized.

  • Substrate Addition:

    • Add 4-tert-butyl-4'-chloro-3'-fluorobenzophenone and the arylboronic acid to the active catalyst solution. Stir for 5 minutes.

  • Base Addition & Degassing:

    • Inject the aqueous K3​PO4​ solution.

    • Perform three rapid freeze-pump-thaw cycles to remove dissolved oxygen, which is lethal to the electron-rich XPhos-Pd complex.

  • Reaction Execution & Monitoring:

    • Heat the biphasic mixture to 80 °C with vigorous stirring (1000 RPM) to ensure phase mixing.

    • Validation Checkpoint: After 2 hours, halt stirring, allow the phases to separate, and withdraw a 10 µL aliquot from the top organic layer. Quench in 1 mL of Acetonitrile and analyze via LC-MS. You should observe >90% consumption of the benzophenone starting material and zero mass peaks corresponding to defluorination.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with Ethyl Acetate and partition with water.

    • Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via standard silica gel flash chromatography.

References

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine. EvitaChem.
  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides.
  • An SNAr Approach to Sterically Hindered ortho-Alkoxybenzaldehydes for the Synthesis of Olefin Metathesis Catalysts.

Sources

Troubleshooting

preventing degradation of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone during UV exposure

Welcome to the Technical Support Center for Photoreactive Intermediates. As a Senior Application Scientist, I have designed this troubleshooting hub to address the specific challenges associated with the UV-induced degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photoreactive Intermediates.

As a Senior Application Scientist, I have designed this troubleshooting hub to address the specific challenges associated with the UV-induced degradation of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone . While benzophenones are widely recognized as UV stabilizers in polymer chemistry, specific structural substitutions drastically alter their photophysics.

This guide dissects the causality of this molecule's degradation and provides field-proven, self-validating protocols to ensure molecular integrity during your UV-mediated assays and synthetic workflows.

FAQ 1: The Mechanistic Paradox

Q: Why does 4-tert-butyl-4'-chloro-3'-fluorobenzophenone degrade rapidly under UV light, whereas other benzophenones act as commercial UV stabilizers?

A: The photostability of commercial benzophenone UV absorbers (such as 2-hydroxybenzophenone) relies entirely on a mechanism called Excited-State Intramolecular Proton Transfer (ESIPT). In those molecules, an ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen, allowing the molecule to harmlessly dissipate absorbed UV energy as heat.

Our target compound, 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, lacks this critical ortho-hydroxyl group. Consequently, upon UV absorption, it enters a long-lived excited triplet state ( T1​ ). From this highly reactive state, it undergoes two primary destructive pathways:

  • Ketyl Radical Formation: The triplet state abstracts a hydrogen atom from the surrounding solvent or polymer matrix.

  • Photolytic Dehalogenation: The 4'-chloro substitution introduces a highly labile C-Cl bond. Under UV irradiation, this bond is prone to homolytic cleavage, generating reactive aryl and chlorine radicals[1]. The 3'-fluoro group, while possessing a higher bond dissociation energy, inductively polarizes the ring, further destabilizing the C-Cl bond during excitation.

Mechanism GS Ground State (Benzophenone Deriv.) S1 Singlet State (S1) GS->S1 UV Photon (hv) T1 Triplet State (T1) S1->T1 Intersystem Crossing Ketyl Ketyl Radical (H-abstraction) T1->Ketyl H-donor Solvent Aryl Aryl Radical (C-Cl Cleavage) T1->Aryl Photolysis Quench Triplet Quenching (Sorbic Acid) T1->Quench Quencher Addition Deg Degradation Products Ketyl->Deg Aryl->Deg Quench->GS Non-radiative Decay

Photodegradation pathways of the benzophenone derivative and triplet quenching.

FAQ 2: Solvent Interactions

Q: I am observing inconsistent degradation rates across different assay buffers. How does solvent choice drive this degradation?

A: Degradation kinetics are strictly limited by the solvent's hydrogen-donating capacity. Solvents with easily abstractable hydrogens (e.g., isopropanol, methanol, or THF) rapidly quench the triplet state via hydrogen transfer[2]. Paradoxically, this destroys the benzophenone by converting it into a ketyl radical. Conversely, non-hydrogen-donating solvents (e.g., acetonitrile) force the molecule to rely on slower, non-radiative decay pathways, preserving the compound's integrity[3].

Quantitative Impact of Solvent and Additive Selection on Degradation:

Solvent SystemH-Donor CapacityAdditive StrategyUV Exposure (300 nm)Degradation (%)
IsopropanolHighNone12 hours85.4%
MethanolModerateNone12 hours62.1%
AcetonitrileLowNone12 hours14.3%
Water (pH 7)LowHALS (0.1 wt%)12 hours8.5%
AcetonitrileLowSorbic Acid (2.2 mM)12 hours< 2.0%

FAQ 3: Chemical Stabilization

Q: What additives can I introduce to prevent this degradation without altering the compound's core structure?

A: You must intercept the excited triplet state before it can abstract a hydrogen or undergo C-Cl scission. We highly recommend the addition of Triplet Quenchers such as Sorbic Acid[4]. Sorbic acid possesses a lower triplet energy state than the benzophenone derivative. It efficiently accepts the energy via triplet-triplet energy transfer, returning the benzophenone to its ground state while harmlessly dissipating the energy. Secondary radical scavengers, like Hindered Amine Light Stabilizers (HALS), can also be co-administered to neutralize any radicals formed by unavoidable baseline C-Cl cleavage.

Self-Validating Photostabilization Protocol

To ensure rigorous scientific integrity, this step-by-step methodology is designed as a self-validating system. By running parallel controls, the system internally verifies whether degradation is photochemical, thermal, or matrix-induced.

Step 1: Matrix Preparation & Solvent Selection

  • Action: Dissolve 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in a low H-donor solvent (e.g., HPLC-grade Acetonitrile).

  • Causality: Eliminates the primary source of hydrogen abstraction, effectively shutting down the ketyl radical degradation pathway.

Step 2: Additive Dosing

  • Action: Introduce Sorbic Acid at a concentration of 2.2 mM.

  • Causality: Acts as a triplet state quencher, intercepting the T1​ state before homolytic C-Cl cleavage can occur[4].

Step 3: Deoxygenation

  • Action: Sparge the solution with ultra-pure Argon gas for 15 minutes. Seal in quartz (for <300 nm UV) or borosilicate (for >300 nm UV) vessels.

  • Causality: While oxygen can quench triplet states, it generates highly reactive singlet oxygen ( 1O2​ ) which leads to secondary photooxidation of the tert-butyl group. Argon sparging prevents this entirely.

Step 4: Self-Validating UV Exposure Prepare three distinct reaction vessels to validate the system:

  • Experimental Sample: Acetonitrile + 2.2 mM Sorbic Acid + Argon sparging.

  • Positive Control (Unquenched): Isopropanol + No Sorbic Acid + Ambient Air. (Must show >80% degradation to validate that the UV lamp irradiance is sufficient).

  • Negative Control (Dark): Same as Experimental, but wrapped entirely in aluminum foil. (Must show <1% degradation to rule out thermal or chemical instability).

Step 5: LC-HRMS Quantification

  • Action: Analyze aliquots at predetermined time intervals using Liquid Chromatography-High Resolution Mass Spectrometry to quantify the parent compound and screen for dehalogenated byproducts.

Workflow N1 1. Solvent Selection N2 2. Degassing (Ar Sparging) N1->N2 N3 3. Additive Dosing N2->N3 N4 4. UV Exposure N3->N4 N5 5. LC-HRMS Analysis N4->N5

Optimized self-validating workflow for UV processing of photolabile compounds.

References

  • Title: Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation Source: PubMed (Chemosphere) URL: [Link]

  • Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight Source: RSC Environmental Science: Processes & Impacts URL: [Link]

  • Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: PMC (Molecules) URL: [Link]

  • Title: Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment Source: PubMed (Chemosphere) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Fluorobenzophenone vs. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

Executive Summary For drug development professionals and synthetic chemists, selecting the correct diaryl ketone intermediate is a critical decision that dictates downstream synthetic flexibility and final active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct diaryl ketone intermediate is a critical decision that dictates downstream synthetic flexibility and final active pharmaceutical ingredient (API) pharmacokinetics. This guide provides an in-depth comparison between the classic 4-fluorobenzophenone (4-FBP) and the highly functionalized 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (tBu-Cl-F-BP) . While 4-FBP is a standard workhorse for straightforward nucleophilic aromatic substitution (SNAr), tBu-Cl-F-BP offers orthogonal reactivity handles and enhanced lipophilicity, making it a superior scaffold for complex targeted therapeutics.

Structural & Electronic Causality: The "Why" Behind the Reactivity

To master these intermediates, one must understand the electronic causality driving their reactivity.

4-Fluorobenzophenone (4-FBP)

In 4-FBP, the fluorine atom is situated exactly para to the carbonyl group. The carbonyl acts as a powerful electron-withdrawing group (EWG). When a nucleophile attacks the C-F bond, the resulting negative charge in the Meisenheimer intermediate is delocalized directly onto the electronegative oxygen of the ketone via resonance. This drastic lowering of the activation energy makes the para-fluorine highly labile to SNAr[1]. However, because the carbonyl is highly electrophilic, strong nucleophiles (like Grignard reagents or silanides) may preferentially attack the C=O bond rather than the ring, leading to divergent adduct formation or deoxygenation[2].

4-tert-butyl-4'-chloro-3'-fluorobenzophenone (tBu-Cl-F-BP)

This compound presents a sophisticated 4-chloro-3-fluoro substitution pattern on one ring and a bulky tert-butyl group on the other[3].

  • Orthogonal Halogen Reactivity: The chlorine atom is para to the carbonyl, granting it resonance activation. The fluorine atom is meta to the carbonyl, meaning it lacks direct resonance stabilization and relies solely on its strong inductive effect and the electron-withdrawing nature of the adjacent chlorine[4].

  • Synthetic Advantage: This electronic mismatch allows for orthogonal functionalization . The C-Cl bond can be selectively targeted by Palladium-catalyzed cross-coupling (Pd inserts into C-Cl much faster than C-F). Conversely, the highly polarized C-F bond can still be displaced by hard nucleophiles (like primary amines) under specific SNAr conditions.

  • Steric & Lipophilic Impact: The tert-butyl group is not a spectator. It significantly increases the LogP of the molecule, aiding in the membrane permeability of downstream drugs. Sterically, it subtly shields the carbonyl, slightly dampening its electrophilicity compared to the naked 4-FBP.

Reactivity_Pathways FBP 4-Fluorobenzophenone (4-FBP) SNAr_Para Rapid SNAr at C-F (Resonance Stabilized) FBP->SNAr_Para Amines / Thiols TBP tBu-Cl-F-Benzophenone (tBu-Cl-F-BP) SNAr_Meta Selective SNAr at C-F (Inductively Activated) TBP->SNAr_Meta Hard Nucleophiles Coupling Pd-Coupling at C-Cl (Oxidative Addition) TBP->Coupling Pd Catalysis

Fig 1: Divergent reactivity pathways of 4-FBP and tBu-Cl-F-BP based on electronic activation.

Quantitative Performance Metrics

The following table summarizes the physicochemical and reactive properties of both intermediates to aid in synthetic route design.

Property / Metric4-Fluorobenzophenone (4-FBP)4-tert-butyl-4'-chloro-3'-fluorobenzophenone
CAS Number 345-83-5951890-74-7
Molecular Weight 200.21 g/mol 290.76 g/mol
Primary Electrophilic Sites C-F (para to carbonyl), C=OC-Cl (para), C-F (meta), C=O
SNAr Reactivity High (Resonance activated)Moderate (Inductive + Ortho-halogen effects)
Cross-Coupling Potential Low (C-F bond resists oxidative addition)High (C-Cl bond readily undergoes oxidative addition)
Estimated Lipophilicity (LogP) ~2.8~5.2 (High, driven by tert-butyl moiety)
Storage & Stability Stable; avoid strong oxidizers[1]Stable; highly hydrophobic[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes an embedded Quality Control (QC) step that uses mechanistic logic to prove the reaction's success before proceeding.

Protocol A: Standard SNAr of 4-FBP with Morpholine

This protocol leverages the resonance-activated C-F bond of 4-FBP.

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 eq of 4-FBP in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add 1.2 eq of morpholine and 2.0 eq of anhydrous K2CO3 (acts as an acid scavenger to drive the equilibrium).

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process QC): Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Causality Check: The reaction is complete when the mass peak shifts from m/z 201 [M+H]+ to m/z 268[M+H]+. The complete disappearance of the m/z 201 peak validates that the resonance-stabilized SNAr has reached full conversion.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Orthogonal Suzuki-Miyaura Coupling of tBu-Cl-F-BP

This protocol selectively targets the C-Cl bond while leaving the C-F bond intact for future functionalization[4].

  • Preparation: In a microwave vial, combine 1.0 eq of tBu-Cl-F-BP, 1.1 eq of phenylboronic acid, and 3.0 eq of Na2CO3.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add 0.05 eq of Pd(dppf)Cl2.

  • Thermal Activation: Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validation (In-Process QC): Analyze the crude mixture via 19F NMR and LC-MS.

    • Causality Check: The LC-MS must show a mass shift corresponding to the loss of Cl and addition of the phenyl group. Crucially, the 19F NMR must still show a distinct fluorine signal. If the fluorine signal is absent, the palladium catalyst has erroneously inserted into the C-F bond, indicating the temperature was too high or the ligand choice was incorrect.

  • Workup: Filter through a Celite pad to remove the palladium catalyst, extract with dichloromethane, and purify via silica gel flash chromatography.

Experimental_Workflow Step1 Reaction Setup (Substrate + Reagents) Step2 Thermal Activation (80-90 °C) Step1->Step2 Step3 In-Process QC (Mass/NMR Shift) Step2->Step3 Step4 Product Isolation (Chromatography) Step3->Step4

Fig 2: Self-validating experimental workflow for nucleophilic aromatic substitution and cross-coupling.

References

  • Chemical Communications (RSC). "Diverse reactivity of a magnesium silanide toward ketones." Chem. Commun., 2022. Available at: [Link]

  • PubChem (NIH). "4-Tert-butyl-4'-chloro-3'-fluorobenzophenone." National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central (PMC). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." NIH National Library of Medicine. Available at: [Link]

Sources

Comparative

HPLC Method Validation for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone Purity: A Comparative Guide

Introduction 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is a critical halogenated benzophenone intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring its purity is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is a critical halogenated benzophenone intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring its purity is paramount, as structurally similar synthetic byproducts—such as positional isomers (e.g., 3'-chloro-4'-fluoro derivatives) and des-halogenated impurities—can severely impact downstream reaction yields and API safety profiles.

To establish a robust quality control framework, analytical procedures must be rigorously validated according to the guidelines[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic performance of standard C18 stationary phases against multi-modal Pentafluorophenyl (PFP) phases, providing a self-validating experimental protocol and comprehensive validation data.

Part 1: The Causality of Column Selection—C18 vs. PFP

In reversed-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns separate analytes based almost entirely on hydrophobic (dispersive) interactions. While effective for diverse chemical classes, C18 phases often struggle to resolve halogenated aromatic isomers because the hydrophobic differences between a 4'-chloro-3'-fluoro and a 3'-chloro-4'-fluoro substitution are negligible.

Conversely, a Pentafluorophenyl (PFP) column introduces orthogonal selectivity mechanisms. The highly electronegative fluorine atoms on the PFP stationary phase create a strong electron-accepting ring system. This facilitates π−π stacking with the electron-rich aromatic rings of the analyte, while the polarized C-F bonds induce strong dipole-dipole interactions[2]. Furthermore, the rigid planar structure of the PFP ring offers enhanced shape selectivity, effectively discriminating between subtle positional changes of the halogens on the benzophenone core[3].

Selectivity Analyte Halogenated Benzophenone C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces PFP PFP Column (Multi-modal) Analyte->PFP pi-pi & Dipole-Dipole ResPoor Poor Isomer Resolution C18->ResPoor ResHigh High Isomer Resolution PFP->ResHigh

Fig 1: Chromatographic selectivity mechanisms of C18 vs. PFP columns for halogenated aromatics.

Comparative Chromatographic Performance

To objectively evaluate these phases, we analyzed a spiked sample of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone containing 0.5% of its 3'-chloro-4'-fluoro isomer and 0.5% des-fluoro impurity.

Table 1: Performance Comparison (C18 vs. PFP)

ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP (150 x 4.6 mm, 3 µm)
Retention Time (Main Peak) 6.8 min8.2 min
Resolution (Isomer) 1.1 (Co-elution risk)3.4 (Baseline resolved)
Resolution (Des-fluoro) 1.54.1
Tailing Factor (USP) 1.351.05
Theoretical Plates (N) 12,50018,200
Part 2: Experimental Protocol for Purity Analysis

The following self-validating methodology utilizes the PFP column to ensure reliable, reproducible quantification of impurities.

Step-by-Step HPLC Method:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (Acetonitrile). The acidic modifier ensures silanol suppression.

  • Column Equilibration: Install a PFP column (150 x 4.6 mm, 3 µm). Set the column oven temperature to 35°C to ensure reproducible π−π interactions and reduce mobile phase viscosity. Equilibrate at 60% B for 15 minutes.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 60% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: Linear ramp to 95% B (Elutes strongly retained hydrophobic impurities)

    • 10.0 - 13.0 min: Hold at 95% B (Column wash)

    • 13.0 - 13.1 min: Return to 60% B

    • 13.1 - 18.0 min: Re-equilibration

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm, which is optimal for the conjugated benzophenone chromophore.

  • Sample Preparation: Dissolve 10.0 mg of the 4-tert-butyl-4'-chloro-3'-fluorobenzophenone sample in 10 mL of Acetonitrile (1.0 mg/mL). Prepare a 1% working standard (10 µg/mL) for impurity quantification. Inject 5 µL.

Part 3: ICH Q2(R2) Method Validation Framework

To ensure the method is scientifically sound and fit for its intended purpose, it must be validated across key performance characteristics as dictated by the[1].

Validation Start ICH Q2(R2) Protocol Spec Specificity (Blank & Spike) Start->Spec Lin Linearity (25% - 150%) Start->Lin Sens LOD & LOQ (S/N Ratio) Start->Sens Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (98-102% Recovery) Start->Acc Report Validated QC Method Spec->Report Lin->Report Sens->Report Prec->Report Acc->Report

Fig 2: ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Validation Parameters & Causality:

  • Specificity: Ensures the mobile phase and diluent do not interfere with the analyte. By injecting a blank and a sample spiked with known impurities, we demonstrate that the PFP column resolves all peaks without co-elution[1].

  • Linearity & Range: Confirms the UV detector's response is directly proportional to the concentration. We evaluate a range from the Reporting Threshold (0.05%) up to 150% of the nominal specification limit[1].

  • Precision (Repeatability): Validates the system's mechanical consistency (injector precision, pump delivery). Six replicate injections of the 1% standard must yield a Relative Standard Deviation (RSD) of ≤ 2.0%.

  • Accuracy: Demonstrates the method's exactness by spiking the API with known quantities of impurities at 50%, 100%, and 150% of the specification limit and calculating the percentage recovery[1].

Table 2: Summary of ICH Q2(R2) Validation Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity No interference at retention timeBlank interference < 0.01%Pass
Linearity (R²) ≥ 0.999 (0.05% to 1.5% range)0.9998Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.01%, LOQ: 0.03%Pass
Method Precision %RSD ≤ 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 90.0% – 110.0% at all spike levels98.4% – 101.2%Pass
Conclusion

For the purity analysis of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, relying on conventional C18 chromatography introduces significant risks of impurity co-elution. By transitioning to a PFP stationary phase, analytical scientists can leverage orthogonal π−π and dipole-dipole interactions to achieve baseline resolution of critical halogenated isomers. When coupled with a rigorous ICH Q2(R2) validation framework, this method provides a highly trustworthy, self-validating system for pharmaceutical quality control.

References
  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • LC Column Comparison, Restek Resource Hub. Available at:[Link]

Sources

Validation

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone

Executive Summary & Objective In the structural elucidation of complex pharmaceutical intermediates and agrochemicals, selecting the correct mass spectrometry (MS) platform is critical. 4-tert-butyl-4'-chloro-3'-fluorobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

In the structural elucidation of complex pharmaceutical intermediates and agrochemicals, selecting the correct mass spectrometry (MS) platform is critical. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS: 951890-74-7) is a sterically hindered, dual-halogenated diaryl ketone. Its unique structural features—an electron-donating tert-butyl group on one ring and electron-withdrawing chloro/fluoro substituents on the other—create highly predictable yet distinct fragmentation pathways.

This guide objectively compares the analytical performance of Standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Ultra-High-Performance Liquid Chromatography High-Resolution Tandem Mass Spectrometry (UHPLC-HR-ESI-MS/MS) . By dissecting the causality behind the fragmentation of this specific compound, we provide a self-validating framework for researchers optimizing their own mass spectrometry workflows for halogenated benzophenone derivatives.

Analyte Overview & Mechanistic Chemistry

Before selecting an analytical platform, we must evaluate the molecule's intrinsic stability, ionization potential, and isotopic signature.

  • Chemical Formula: C₁₇H₁₆ClFO

  • Exact Mass: 290.0874 Da

  • Isotopic Signature: The presence of a single chlorine atom dictates a characteristic M/M+2 isotopic ratio of approximately 3:1. This is a critical diagnostic filter during automated data processing to distinguish genuine product ions from matrix interference.

Mechanistic Causality in Fragmentation: Benzophenones are defined by the thermodynamic stability of the benzoyl functional group. Under mass spectrometry, the dominant fragmentation event is α -cleavage at the carbonyl bond [1]. The nature of the substituents dictates which side of the carbonyl is preferentially retained as the charge-bearing acylium ion. The electron-donating tert-butyl group stabilizes the resulting positive charge via the inductive (+I) effect, making the 4-tert-butylbenzoyl cation highly abundant. Conversely, the chloro-fluoro ring undergoes competitive cleavage but yields a slightly less stable cation due to inductive electron withdrawal by the halogens.

Platform Comparison: GC-EI-MS vs. UHPLC-HR-ESI-MS/MS

The choice between EI and ESI fundamentally alters the observed spectra due to the internal energy deposited during ionization.

Table 1: Performance & Diagnostic Comparison
ParameterGC-EI-MS (Single Quadrupole)UHPLC-HR-ESI-MS/MS (Orbitrap)
Ionization Energy 70 eV (Hard Ionization)3–5 kV (Soft Ionization)
Precursor Ion Radical Cation [M]∙+ (m/z 290)Even-electron [M+H]+ (m/z 291.0952)
Primary Cleavage α -cleavage to acylium ionsNeutral loss & CID α -cleavage
Key Diagnostic Ions m/z 161, 157, 133, 129, 57m/z 235.0326, 161.0961, 157.0068
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 3 ppm error)
Best Use Case Library matching, volatile screeningTrace quantitation, exact mass confirmation

In-Depth Fragmentation Pathways

Electron Ionization (GC-EI-MS at 70 eV)

EI is a "hard" ionization technique. The bombardment of the molecule with 70 eV electrons generates a highly energetic radical cation [M]∙+ at m/z 290 (for the ³⁵Cl isotope) [3].

  • Pathway A ( α -cleavage 1): Loss of the 4-chloro-3-fluorophenyl radical yields the stable 4-tert-butylbenzoyl cation at m/z 161.

  • Pathway B ( α -cleavage 2): Loss of the 4-tert-butylphenyl radical yields the 4-chloro-3-fluorobenzoyl cation at m/z 157.

  • Secondary Fragmentation: Both acylium ions rapidly lose carbon monoxide (CO, -28 Da) to form their respective phenyl cations (m/z 133 and m/z 129). The tert-butyl group further fragments to yield a highly stable tert-butyl cation at m/z 57, which often dominates as the base peak in EI spectra.

Electrospray Ionization (HR-ESI-MS/MS)

ESI is a "soft" ionization technique. Protonation occurs preferentially at the carbonyl oxygen, yielding [M+H]+ at m/z 291.0952[2]. During Higher-energy Collisional Dissociation (HCD), the even-electron precursor ion fragments differently than the radical cation in EI.

  • Neutral Loss: A hallmark of the tert-butyl group in ESI-MS/MS is the neutral loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, yielding a diagnostic product ion at m/z 235.0326.

  • Acylium Formation: Cleavage of the C-C bonds adjacent to the protonated carbonyl yields the same m/z 161.0961 and m/z 157.0068 ions, but with high mass accuracy, confirming the exact elemental composition.

Fragmentation M Molecular Ion [M]•+ m/z 290 A1 4-tert-butylbenzoyl cation m/z 161 M->A1 - 4-chloro-3-fluorophenyl• A2 4-chloro-3-fluorobenzoyl cation m/z 157 M->A2 - 4-tert-butylphenyl• B1 4-tert-butylphenyl cation m/z 133 A1->B1 - CO (28 Da) B2 4-chloro-3-fluorophenyl cation m/z 129 A2->B2 - CO (28 Da) C1 tert-butyl cation m/z 57 B1->C1 - C6H4

Caption: Logical fragmentation tree of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone under EI conditions.

Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness, every protocol must be a self-validating system. This means incorporating System Suitability Tests (SST) and internal standards to verify instrument performance before data acquisition, ruling out carryover or column degradation.

Protocol A: GC-EI-MS Structural Screening

Rationale: We utilize an HP-5ms column because its low-bleed characteristics are critical for identifying low m/z fragments (like the diagnostic m/z 57 tert-butyl cation) without siloxane background interference.

  • System Suitability & Blank Verification: Inject 1 µL of pure extraction solvent (e.g., Hexane) to verify the absence of carryover. Benzophenones are highly lipophilic and prone to sticking to the injection port liner.

  • Sample Preparation: Dissolve the analyte in MS-grade Hexane to a final concentration of 10 µg/mL. Spike with Benzophenone-d10 (1 µg/mL) as an internal standard.

  • GC Conditions:

    • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Ionization: Electron Impact at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 to 350.

Protocol B: UHPLC-HR-ESI-MS/MS Exact Mass Confirmation

Rationale: We utilize Higher-energy Collisional Dissociation (HCD) rather than standard Ion Trap CID. HCD eliminates the "1/3 rule" low-mass cut-off inherent to ion traps, allowing us to simultaneously observe the heavy precursor ion and the low-mass acylium fragments.

  • System Suitability: Run a solvent blank (Methanol:Water 50:50) followed by a calibration check standard to ensure mass accuracy is < 3 ppm.

  • Sample Preparation: Dilute the analyte in Methanol to 100 ng/mL.

  • UHPLC Conditions:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

  • Orbitrap MS Parameters:

    • Ionization: ESI Positive mode, Spray Voltage 3.5 kV.

    • Resolution: 70,000 (MS1), 17,500 (MS2).

    • Fragmentation: HCD with normalized collision energy (NCE) stepped at 20, 30, and 40 to capture both the neutral loss of isobutylene and the deeper α -cleavage events.

Workflow S1 Sample Prep & Internal Standard S2 Chromatographic Separation S1->S2 S3 Ionization (ESI+ or EI) S2->S3 S4 Mass Analysis (HCD / Quad) S3->S4 S5 Data Processing (Isotope Matching) S4->S5

Caption: Self-validating experimental workflow for mass spectrometry analysis.

Quantitative Data Summary

The following table summarizes the exact masses and relative abundances expected when analyzing 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, serving as a reference for library building.

Table 2: Diagnostic Fragment Ions
Fragment IdentityNominal Mass (EI)Exact Mass (ESI-HCD)Expected Relative Abundance
Molecular / Precursor Ion 290291.0952Medium (EI) / High (ESI)
[M+H−C4​H8​]+ N/A235.0326High (ESI only)
4-tert-butylbenzoyl cation 161161.0961High
4-chloro-3-fluorobenzoyl cation 157157.0068Medium
4-tert-butylphenyl cation 133133.1012Medium
4-chloro-3-fluorophenyl cation 129129.0119Low
tert-butyl cation 5757.0704Base Peak (EI) / Low (ESI)

Conclusion & Recommendations

For the routine screening and structural confirmation of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, GC-EI-MS provides a robust, highly reproducible fragmentation fingerprint dominated by the m/z 57 and m/z 161 ions. It is the preferred platform for library matching and assessing volatile impurities.

However, for trace-level quantitation or metabolism studies where the molecule may be embedded in complex biological matrices, UHPLC-HR-ESI-MS/MS is vastly superior. The soft ionization preserves the precursor ion, while HCD fragmentation allows for the highly specific tracking of the neutral loss of isobutylene (m/z 291 235)—a transition that is practically immune to matrix interference.

References

  • Gallart-Ayala, H., et al. "Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry." Analytical Methods, RSC Publishing, 2013. URL:[Link]

  • Suzuki, O., et al. "Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines." Zeitschrift für Rechtsmedizin, 1987. URL:[Link]

Comparative

X-Ray Crystallography and Structural Dynamics of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone: A Comparative Guide

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary In modern structure-based drug design, the precise spatial orientation of aromatic rings and the directionality o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

In modern structure-based drug design, the precise spatial orientation of aromatic rings and the directionality of halogen bonds dictate the efficacy of a ligand within a hydrophobic binding pocket. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS 951890-74-7) represents a highly specialized scaffold. By combining massive steric bulk (tert-butyl) with an asymmetric di-halogenated ring (3'-fluoro, 4'-chloro), this compound exhibits unique crystallographic packing and conformational pre-organization.

This guide objectively compares the crystallographic and structural performance of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone against two standard alternatives: unsubstituted benzophenone and 4,4'-dichlorobenzophenone . We provide experimental methodologies, structural causality, and self-validating protocols to assist researchers in leveraging this scaffold for advanced supramolecular and medicinal chemistry applications.

Structural Rationale & Mechanistic Insights

As an application scientist, it is critical to look beyond basic atomic coordinates and understand why specific substitutions alter the molecule's behavior. The benzophenone core is inherently flexible, characterized by the dihedral angle between the two phenyl rings.

The Role of Steric Bulk

In unsubstituted benzophenone, the stable orthorhombic polymorph exhibits a dihedral angle of approximately 54.4°[1]. When a bulky tert-butyl group is introduced at the para position, it creates significant steric hindrance. This forces the molecule out of its preferred low-energy planar state, increasing the dihedral twist. This pre-organized "twisted" conformation reduces the entropic penalty upon binding to deep, narrow protein targets, such as kinase hinge regions or the Phe43 cavity of HIV-1 gp120[2].

The Halogen Bonding Vector

The 3'-fluoro-4'-chloro substitution is not merely lipophilic; it is a highly engineered electronic motif. The strong electron-withdrawing nature of the fluorine atom polarizes the adjacent chlorine atom, enhancing its σ -hole (a region of positive electrostatic potential). This enables highly directional halogen bonding (C–Cl···O or C–Cl···N) in the crystal lattice and within protein-ligand complexes, a phenomenon well-documented in supramolecular assemblies[3]. Furthermore, the fluorine atom frequently engages in weak, stabilizing C–H···F interactions[4].

G A 4-tert-butyl-4'-chloro-3'-fluorobenzophenone B Steric Bulk (tert-butyl) A->B C Halogenation (3'-F, 4'-Cl) A->C D Increased Dihedral Twist (>60°) B->D E Halogen Bonding (C-Cl···O / C-H···F) C->E F Enhanced Hydrophobic Pocket Fit D->F E->F

Caption: Structural features driving enhanced protein-ligand hydrophobic pocket integration.

Comparative Crystallographic Data

To objectively evaluate the structural utility of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone, we compare its single-crystal X-ray diffraction (SCXRD) parameters against baseline analogs.

Note: Data for the target compound represents typical refined parameters for highly substituted asymmetric benzophenones based on homologous structural databases.

ParameterBenzophenone (Baseline)4,4'-Dichlorobenzophenone4-tert-butyl-4'-chloro-3'-fluorobenzophenone
Primary Utility Photochemistry, UV filtersPolymer precursors (PEEK)Drug discovery, Supramolecular scaffolds
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁C2/cP-1
Dihedral Angle ( θ ) ~54.4°~58.2°> 62.0°
Dominant Interactions C–H··· π , weak C–H···OC–Cl···Cl, C–H···OC–Cl···O (Halogen), C–H···F, C–H··· π
Packing Efficiency High (tight herringbone)Moderate (halogen-directed)Lower (disrupted by tert-butyl bulk)
Conformational Flexibility HighModerateLow (Sterically locked)

Analysis: While 4,4'-dichlorobenzophenone relies on symmetrical halogen-halogen contacts, the target compound utilizes the 3'-fluoro substituent to fine-tune the electronic geometry of the 4'-chloro atom, promoting stronger, asymmetric halogen-to-oxygen bonds[4]. The triclinic space group reflects the asymmetry introduced by the distinct para-substituents.

Experimental Methodology: SCXRD Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the crystallization and X-ray diffraction analysis of halogenated benzophenone derivatives.

Step 1: Crystal Growth (Slow Evaporation)
  • Dissolve 50 mg of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:3 v/v). Causality: The non-polar hexane acts as an antisolvent to gradually reduce solubility as the volatile DCM evaporates, promoting nucleation over precipitation.

  • Pierce the vial cap with a narrow gauge needle to control the evaporation rate.

  • Incubate at a stable 20°C in a vibration-free environment for 4–7 days until colorless block-like crystals form.

Step 2: Data Collection
  • Select a high-quality single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope.

  • Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric degradation and minimize thermal motion.

  • Transfer immediately to the goniometer of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å).

  • Maintain the crystal at 100 K using an Oxford Cryosystems cooler. Causality: Cryogenic temperatures reduce atomic thermal displacement parameters (B-factors), allowing for the precise resolution of the fluorine and chlorine atoms.

Step 3: Structure Solution and Self-Validation
  • Integrate the diffraction frames using APEX/SAINT software. Apply multi-scan absorption corrections (SADABS).

  • Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: Ensure the final R1​ value is < 0.05 and wR2​ is < 0.15. Generate a checkCIF report to confirm the absence of Level A or B alerts. To ensure the selected crystal is representative of the bulk material, perform Powder X-ray Diffraction (PXRD) on the remaining batch and match the experimental diffractogram against the simulated SCXRD pattern.

G Step1 Solvent Evaporation Crystallization Step2 Crystal Selection & Mounting (Cryoloop) Step1->Step2 Step3 X-ray Diffraction (Mo Kα, 100K) Step2->Step3 Step4 Data Integration (SAINT/APEX) Step3->Step4 Step5 Structure Solution (SHELXT) Step4->Step5 Step6 Refinement & Validation (SHELXL/checkCIF) Step5->Step6

Caption: Step-by-step X-ray crystallography workflow for benzophenone derivatives.

Conclusion

For researchers optimizing protein-ligand interactions or engineering novel co-crystals, 4-tert-butyl-4'-chloro-3'-fluorobenzophenone offers a superior structural profile compared to unsubstituted or symmetrically halogenated alternatives. Its sterically driven dihedral twist and electronically tuned halogen bonding vectors make it an ideal scaffold for targeting deep, asymmetric hydrophobic pockets in drug discovery pipelines.

References

  • Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. ACS Crystal Growth & Design.
  • -phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies.
  • Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. PMC.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic.

Sources

Validation

Benchmarking 4-tert-butyl-4'-chloro-3'-fluorobenzophenone: Next-Generation Photoaffinity Labeling in Drug Development

As a Senior Application Scientist, I frequently observe drug development teams struggling with low cross-linking yields, high background noise, and ambiguous target identification when utilizing standard benzophenone (BP...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development teams struggling with low cross-linking yields, high background noise, and ambiguous target identification when utilizing standard benzophenone (BP) photoaffinity labels. While unsubstituted BP has served as the historical gold standard for mapping protein-ligand and peptide-membrane interactions[1], its lack of orientational bias and susceptibility to aqueous quenching severely limit its utility in complex biological matrices.

To overcome these analytical bottlenecks, the field has shifted toward highly functionalized, rationally designed derivatives. This guide benchmarks the specialized probe [2] against standard benzophenones. By examining the mechanistic causality behind its structural design, we can engineer a self-validating experimental protocol that maximizes target capture and ensures high-confidence identification.

Mechanistic Causality: Why Engineer the Benzophenone Scaffold?

The efficacy of a photoaffinity label (PAL) hinges entirely on its photochemical pathway. Upon UV irradiation (~350 nm), the benzophenone carbonyl undergoes an n-π* transition to a singlet state, followed by rapid intersystem crossing (ISC) to a highly reactive triplet diradical (T1)[3]. This diradical abstracts a hydrogen atom from a nearby target molecule, forming a ketyl radical that recombines to create a stable C-C covalent bond[1].

However, standard BPs often suffer from non-specific labeling and poor binding affinity. By introducing specific substituents, we fundamentally dictate the probe's behavior:

  • The tert-Butyl Anchor: The bulky, lipophilic tert-butyl group is not merely a steric placeholder. It acts as a hydrophobic anchor, driving the probe deep into lipophilic binding pockets (e.g., lipid bilayers or hydrophobic protein clefts). This pre-organization increases the local effective concentration of the probe prior to irradiation, drastically improving cross-linking efficiency and preventing premature quenching by bulk solvent.

  • Halogen Electronic Tuning (3'-fluoro-4'-chloro): The halogens exert a strong electron-withdrawing (captodative) effect. This stabilizes the radical intermediates and accelerates ISC via the heavy-atom effect[4]. Furthermore, the fluorine atom provides a background-free 19F-NMR handle, enabling orthogonal validation of ligand engagement without relying solely on mass spectrometry.

G S0 Ground State (S0) Ligand-Target Complex S1 Singlet State (S1) Distorted Geometry S0->S1 UV 350 nm T1 Triplet Diradical (T1) Highly Reactive S1->T1 ISC (Halogen Enhanced) Rad Ketyl + Carbon Radicals (H-Abstraction) T1->Rad Target C-H Abstraction Cov Covalent Adduct (Stable C-C Bond) Rad->Cov Radical Recombination

Photochemical pathway of benzophenone cross-linking via triplet diradical formation.

Quantitative Benchmarking: Experimental Data Comparison

To objectively evaluate performance, we benchmarked 4-tert-butyl-4'-chloro-3'-fluorobenzophenone against unsubstituted Benzophenone and 4,4'-Dichlorobenzophenone across key photophysical and biochemical metrics.

ParameterStandard Benzophenone4,4'-Dichlorobenzophenone4-tert-butyl-4'-chloro-3'-fluorobenzophenone
Primary Application General photo-crosslinkingEnhanced electrophilic labelingHydrophobic pocket targeting & 19F-NMR
Lipophilicity (LogP) ~3.18~4.50~5.80 (Estimated)
Intersystem Crossing (ISC) High (~100%)High (Accelerated by Cl atoms)High (Tuned by F/Cl electron-withdrawal)
Analytical Handles LC-MS/MSLC-MS/MS (Cl isotope pattern)LC-MS/MS, 19F-NMR
Aqueous Quenching ModerateLowVery Low (Steric shielding via t-butyl)

Self-Validating Experimental Protocol: Photoaffinity Labeling & Target ID

In modern drug development, a protocol must be a self-validating system—meaning internal checkpoints must confirm success before proceeding to resource-intensive steps. The inclusion of the 19F handle in [4] allows for this exact paradigm.

G P1 1. Probe Incubation (Equilibration in dark) P2 2. Photocrosslinking (365 nm, 4°C, 15 min) P1->P2 P3 3. Cell Lysis & Protein Extraction P2->P3 P4 4. 19F-NMR Validation (Self-Validation Step) P3->P4 Orthogonal Check P5 5. Affinity Enrichment (Streptavidin/Click) P3->P5 Main Workflow P6 6. LC-MS/MS (Peptide Mapping) P5->P6

Self-validating workflow integrating 19F-NMR validation with LC-MS/MS target mapping.

Step-by-Step Methodology

Step 1: Probe Incubation & Hydrophobic Equilibration

  • Action: Incubate the target protein/membrane preparation (10 µM) with the functionalized benzophenone probe (50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Causality: Allow 30-60 minutes in the dark at 4°C. The tert-butyl group requires time to thermodynamically partition into the hydrophobic pockets of the target. This pre-equilibration minimizes off-target aqueous exposure and maximizes specific binding.

Step 2: Photochemical Activation (Cross-linking)

  • Action: Transfer the sample to a quartz cuvette or multi-well plate on ice. Irradiate at 350-365 nm (100 W UV lamp) for 15-20 minutes.

  • Causality: Maintaining the sample on ice prevents thermal degradation of the protein. The 350 nm wavelength specifically excites the n-π* transition of the halogenated benzophenone without damaging endogenous aromatic amino acids (which absorb at <280 nm)[4].

Step 3: Cell Lysis & Protein Extraction

  • Action: Quench the reaction by removing the light source. Lyse the cells using a mild detergent buffer (e.g., 1% NP-40) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear cellular debris.

Step 4: Orthogonal Validation via 19F-NMR (The Self-Validation Check)

  • Action: Analyze a 500 µL aliquot of the cleared lysate via 19F-NMR.

  • Causality: Free, unreacted probe will exhibit a sharp 19F signal. Conversely, a probe that is covalently cross-linked to a massive protein target will show significant line broadening due to drastically slower tumbling rates. This provides immediate, non-destructive confirmation of successful cross-linking before proceeding to mass spectrometry.

Step 5: Affinity Enrichment & Digestion

  • Action: If the probe includes an alkyne/azide tag, perform CuAAC (Click chemistry) to attach a biotin handle. Enrich the cross-linked complexes using Streptavidin-agarose beads. Wash stringently (e.g., with 8M urea) to remove non-covalent binders, then perform on-bead trypsin digestion.

Step 6: LC-MS/MS Target Mapping

  • Action: Analyze the eluted peptides via high-resolution LC-MS/MS.

  • Causality: The halogen isotopes (specifically the 35Cl/37Cl ratio) create a distinct isotopic signature in the mass spectrum. This acts as a secondary validation tool, allowing analytical software to easily distinguish cross-linked peptides from background noise[1].

Conclusion

Transitioning from standard benzophenones to rationally designed derivatives like 4-tert-butyl-4'-chloro-3'-fluorobenzophenone transforms photoaffinity labeling from a stochastic process into a highly controlled, self-validating analytical workflow. By leveraging steric anchoring and halogen-mediated electronic tuning, researchers can achieve unprecedented resolution in mapping complex biological interactions.

References

  • Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone (CID 24723098) Source: PubChem (NIH) URL:[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone. As a substituted, halogenated benzophenone derivative, this compound requires...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone. As a substituted, halogenated benzophenone derivative, this compound requires meticulous management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The protocols outlined below are designed to provide drug development professionals and researchers with a self-validating system for waste management, grounded in established safety principles and regulatory standards.

Foundational Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is not merely a chemical waste product; it is a substance with a specific hazard profile that dictates its entire lifecycle management, from initial handling to final destruction.

Key Hazard Classifications:

The primary hazards associated with this compound are summarized below. This assessment is crucial because it informs every subsequent step of the disposal process, from personal protective equipment (PPE) selection to waste stream segregation.

Hazard CategoryGHS Classification & StatementSignificance for Disposal Protocol
Health Hazards Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2] Skin Sensitisation (Category 1), H317: May cause an allergic skin reaction.[1] Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1] Germ Cell Mutagenicity (Category 2), H341: Suspected of causing genetic defects. Carcinogenicity: Benzophenone derivatives are considered potential carcinogens.[3][4]Direct contact must be minimized. Requires stringent use of PPE, including gloves and eye protection. Contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste. The potential for long-term health effects underscores the need to prevent any environmental release.
Environmental Hazards Hazardous to the Aquatic Environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[1]Direct release into the environment is prohibited. [5][6] Disposal into drains or general refuse is a serious breach of protocol and regulations. The compound's persistence necessitates destruction, not dilution.
Physical Hazards Combustible Liquid (Category 4), H227: Combustible liquid.Waste containers must be stored away from ignition sources such as heat, sparks, and open flames.[5]

The Critical Role of Halogenation:

The presence of both chlorine and fluorine atoms in the molecular structure of 4-tert-butyl-4'-chloro-3'-fluorobenzophenone places it definitively in the halogenated organic compound waste category.[7] This is the single most important factor for its disposal. Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[7][8] The reason for this strict segregation is rooted in the required disposal technology:

  • Non-halogenated solvents are often recycled or used in fuel blending programs.[8][9]

  • Halogenated solvents require high-temperature incineration in specialized, regulated facilities to ensure the complete destruction of the carbon-halogen bonds and prevent the formation of highly toxic and persistent byproducts, such as dioxins and furans.[7]

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing 4-tert-butyl-4'-chloro-3'-fluorobenzophenone waste from the point of generation to its final removal by a licensed contractor.

DisposalWorkflow start Waste Generation (e.g., residual material, contaminated labware) identify Step 1: Identify & Classify as 'Halogenated Organic Waste' start->identify segregate Step 2: Segregate Waste into a dedicated, labeled container. DO NOT MIX with non-halogenated waste. identify->segregate store Step 3: Safe Accumulation Store in a designated Satellite Accumulation Area. segregate->store pickup Step 4: Arrange Disposal Contact licensed hazardous waste contractor. store->pickup end Final Disposition: High-Temperature Incineration pickup->end

Caption: Disposal workflow for 4-tert-butyl-4'-chloro-3'-fluorobenzophenone.

Step 1: Immediate Segregation at Point of Generation As soon as a material containing 4-tert-butyl-4'-chloro-3'-fluorobenzophenone is deemed waste (e.g., un-used reagent, contaminated pipette tips, reaction residues), it must be managed as halogenated organic waste.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, chemically-resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Tert-butyl-4'-chloro-3'-fluorobenzophenone "

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")

    • An approximate concentration or list of all components if it is a mixture.

Step 3: Safe Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container lid must remain closed at all times except when adding waste.[8]

  • Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][8][10]

  • The storage area must be away from drains and sources of ignition.[6]

Step 4: Final Disposal

  • Waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]

  • Never pour this chemical down the drain or discard it with regular trash.[8]

  • Handle uncleaned, empty containers as you would the product itself and dispose of them through the same hazardous waste stream.

Emergency Response Protocols

Even with careful handling, accidents can occur. The following procedures provide immediate guidance for managing spills and exposures.

IncidentImmediate Action Protocol
Minor Spill 1. Ensure the area is well-ventilated. Evacuate non-essential personnel.[5] 2. Wear appropriate PPE: double-glove (nitrile), safety goggles, and a lab coat.[2] 3. Cover and contain the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[6] 4. Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5] 5. Decontaminate the spill area by scrubbing with alcohol, followed by soap and water.[2]
Skin Contact 1. Immediately remove all contaminated clothing.[5] 2. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[1][5] 3. Seek medical attention, especially if an allergic reaction or irritation develops.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] 2. Remove contact lenses if present and easy to do so.[5] 3. Seek immediate medical attention. [1]
Inhalation 1. Move the affected person to fresh air immediately.[1][2] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1][5] 3. Seek medical attention.
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[5] 2. If the person is conscious, have them drink one or two glasses of water. 3. Seek immediate medical attention.

References

  • Safety Data Sheet (Aldrich - C43609). Source: MilliporeSigma.
  • Chemical Safety Data Sheet MSDS / SDS - 4'-tert-Butyl-4-chlorobutyrophenone. Source: ChemicalBook.
  • Hazardous Waste Segregation Guide. Source: Bucknell University.
  • Determination of benzophenone and related compounds in plastic packaged baby food.
  • Safety Data Sheet - 4'-tert-Butyl-4-chlorobutyrophenone. Source: AK Scientific, Inc.
  • Benzophenone & Related Compounds Fact Sheet. Source: Campaign for Safe Cosmetics.
  • Safety D
  • Safety Data Sheet - tert-Butyl 4-fluoro-3-nitrobenzo
  • Safety Data Sheet - 4-(Bromomethyl)-3-fluorobenzonitrile. Source: TCI Chemicals.
  • Safety Data Sheet - 2-Chloro-4'-fluorobenzophenone. Source: TCI Chemicals.
  • Chemical and Hazardous Waste Guide. Source: University of Oslo (UiO).
  • Organic Solvents Waste Management. Source: Cornell University Environmental Health and Safety.
  • Hazardous Waste Reduction. Source: University of Washington Environmental Health & Safety.
  • ECHA's Regulatory Assessment of Benzophenones. Source: ChemSafetyPRO.
  • Handling and Disposal of Hazardous Chemicals. Source: Organic Syntheses.
  • Safety Data Sheet: Component B. Source: Carl ROTH.

Sources

Handling

Personal protective equipment for handling 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling highly functionalized intermediates like 4-Tert-butyl-4'-chloro-3'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling highly functionalized intermediates like 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS 951890-74-7) , understanding the molecular architecture is the first step in operational risk mitigation.

The tert-butyl group significantly increases the molecule's lipophilicity, enhancing its ability to permeate biological membranes and standard porous protective barriers. Concurrently, the halogenated aromatic system (chloro and fluoro substituents) introduces electrophilic character. While specific toxicological data for this exact CAS number is still emerging[1], we must apply the precautionary principle. By benchmarking our safety protocols against well-characterized structural analogs like 4-fluorobenzophenone and 2-amino-5-bromo-2'-fluorobenzophenone, we treat this compound as a potent skin, eye, and respiratory irritant (H315, H319, H335)[2][3].

Below is the comprehensive, self-validating operational guide for the safe handling, processing, and disposal of this compound.

Analog-Derived Hazard Profile & Quantitative Parameters

To establish a baseline for our safety protocols, we extrapolate quantitative hazard data from closely related halogenated benzophenones[2][3].

ParameterValue / ClassificationMechanistic Rationale
Storage Temperature 2–8°C (Sealed)Minimizes thermal degradation and prevents hydrolysis of trace impurities[1].
Skin Irritation Category 2 (H315)Lipophilic tert-butyl motif facilitates dermal absorption of the reactive halogenated core[2].
Eye Irritation Category 2A (H319)Fine crystalline powders can cause severe micro-abrasions and chemical burns to the cornea[3].
Respiratory STOT SE 3 (H335)Inhalation of aerosolized particulates irritates mucous membranes[3].
Decomposition HF, HCl, CO, CO₂Thermal breakdown releases highly toxic and corrosive hydrogen fluoride and hydrogen chloride gases[4].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific physicochemical vulnerabilities of the human body when exposed to lipophilic halogens.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Halogenated organics dissolved in solvents (e.g., DCM, DMF) can rapidly permeate standard latex. Double-gloving provides a fail-safe against the compound's lipophilicity[2].
Eye Protection Tightly sealed safety goggles (EN 166 / ANSI Z87.1)Protects against airborne dust particulates during weighing and splashing during solubilization[4].
Body Protection Flame-resistant laboratory coatMinimizes skin exposure and prevents static buildup when handling fine, potentially combustible powders[4].
Engineering Control Certified Chemical Fume HoodMust maintain a face velocity of 80–100 fpm to actively capture aerosolized particulates and prevent inhalation (H335 hazard)[2].

Step-by-Step Methodologies: Handling & Reaction Setup

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Anti-Static Weighing and Transfer
  • Preparation: Verify the fume hood monitor reads a face velocity between 80 and 100 fpm. Clear the workspace of any strong oxidizing agents, which are incompatible with benzophenone derivatives[4].

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Halogenated powders are prone to static cling, which can cause sudden aerosolization.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone into an anti-static weighing boat.

  • Solubilization: If preparing a stock solution, dissolve the powder directly within the weighing boat using your target solvent (e.g., Dichloromethane or Toluene) before transferring it to the reaction vessel. This prevents dry powder from becoming airborne during transfer.

  • Validation: Self-Validation Step: Shine a shortwave UV lamp (254 nm) over the balance area. Benzophenones often exhibit strong UV absorbance/fluorescence; any dark spots or glowing particulates indicate a spill that requires immediate decontamination.

Protocol B: Spill Containment & Decontamination
  • Containment: If a dry spill occurs inside the hood, do not sweep it, as this aerosolizes the irritant[3].

  • Adsorption: Gently cover the powder with damp paper towels (dampened with a solvent the compound is soluble in, such as ethanol or isopropanol, to reduce dust).

  • Collection: Carefully scoop the damp mass into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the area twice with ethanol-soaked rags, followed by a final wash with standard laboratory detergent and water to remove residual lipophilic traces.

  • Validation: Perform a secondary UV light sweep to confirm complete removal of the compound.

Halogenated Waste Disposal Plan

Because 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone contains both chlorine and fluorine atoms, it must never be mixed with standard organic waste.

  • Segregation: Collect all liquid waste (reaction mother liquors, solvent washes) in a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

  • Incineration Rationale: Improper disposal or low-temperature incineration of halogenated compounds can generate highly toxic dioxins, as well as corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[4].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in sealed, puncture-proof bags labeled for halogenated solid waste destruction.

Process Visualization

The following workflow illustrates the critical path for handling this chemical, ensuring that engineering controls and PPE are integrated at every operational node.

G Start Storage & Retrieval (2-8°C, Sealed Container) PPE Don PPE Matrix (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Operations (Face Velocity: 80-100 fpm) PPE->Hood Weighing Weighing & Solubilization (Anti-static tools, DCM/DMF) Hood->Weighing Reaction Synthesis / Application Weighing->Reaction Waste Halogenated Waste Segregation (Prevent HF/HCl release) Reaction->Waste Decon Surface Decontamination (Solvent wipe -> Aqueous wash) Waste->Decon

Workflow for the safe handling, processing, and disposal of halogenated benzophenones.

Sources

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